Product packaging for Skimmianine(Cat. No.:CAS No. 83-95-4)

Skimmianine

货号: B1681810
CAS 编号: 83-95-4
分子量: 259.26 g/mol
InChI 键: SLSIBLKBHNKZTB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Skimmianine is an organonitrogen heterocyclic compound, an organic heterotricyclic compound, an oxacycle and an alkaloid antibiotic.
This compound has been reported in Ruta macrophylla, Teclea simplicifolia, and other organisms with data available.
furanoquinoline alkaloid from Teclea (RUTACEAE)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO4 B1681810 Skimmianine CAS No. 83-95-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,7,8-trimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSIBLKBHNKZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232116
Record name Skimmianine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-95-4
Record name Skimmianine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Skimmianine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Skimmianine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Skimmianine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Skimmianine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKIMMIANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E1KLC380B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Skimmianine: A Technical Guide to Natural Sources, Isolation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid with the IUPAC name 4,7,8-Trimethoxyfuro[2,3-b]quinoline, is a secondary metabolite predominantly found in the plant family Rutaceae. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including acetylcholinesterase inhibition, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and protocols for the analysis of its biological activities, with a focus on its interaction with the NF-κB signaling pathway. The information is presented to aid researchers in the efficient extraction, purification, and evaluation of this promising natural product for potential therapeutic applications.

Natural Sources of this compound

This compound is widely distributed within the Rutaceae family, commonly known as the citrus family. It has been identified in various genera, with significant concentrations found in specific plant parts. The table below summarizes the known plant sources of this compound, along with reported yields where available.

Plant SpeciesFamilyPlant Part(s)Reported Yield/ConcentrationCitation(s)
Skimmia japonicaRutaceaeLeaves, StemsMajor alkaloid[1][2]
Skimmia laureolaRutaceaeSeeds, LeavesPresence indicated[3][4]
Zanthoxylum nitidumRutaceaeNot specified154 mg from 3.0 g crude alkaloid extract[5]
Zanthoxylum leprieuriiRutaceaeRoot BarkCytotoxicity IC50 of 12.8 µg/mL
Zanthoxylum zanthoxyloidesRutaceaeRootPresence confirmed
Ruta corsicaRutaceaeIn vitro culturesUp to 183.8 mg/100 g Dry Weight
Ruta graveolensRutaceaeAerial partsPresence confirmed[6]
Medicosma leratiiRutaceaeLeaves22.34 mg/100 g (UAE); 1.37-12.36 mg/100 g (ASE)
Dictamnus dasycarpusRutaceaeRoot BarkPresence confirmed[7]
Esenbeckia leiocarpaRutaceaeStemsPresence confirmed[8]
Glycosmis pentaphyllaRutaceaeNot specifiedPresence confirmed
Teclea simplicifoliaRutaceaeNot specifiedPresence confirmed[9]
Haplophyllum speciesRutaceaeNot specifiedPresence confirmed
Euodia speciesRutaceaeNot specifiedPresence confirmed

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, fractionation, and purification. The choice of method depends on the starting material, the desired purity, and the available instrumentation.

Extraction Techniques

The initial step in isolating this compound is the extraction from the plant matrix. Various techniques can be employed, each with its advantages in terms of efficiency and selectivity.

2.1.1. Maceration

  • Protocol:

    • Air-dry and powder the plant material (e.g., leaves, stems, roots).

    • Soak the powdered material in a suitable solvent (e.g., methanol, ethanol) at room temperature for a period of 24-72 hours with occasional agitation.

    • Filter the mixture to separate the extract from the plant debris.

    • Repeat the extraction process with fresh solvent to ensure complete extraction of the alkaloids.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

2.1.2. Ultrasound-Assisted Extraction (UAE)

  • Protocol:

    • Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., methanol).

    • Submerge the vessel in an ultrasonic bath.

    • Apply ultrasonic waves (typically 20-40 kHz) for a specified duration (e.g., 30 minutes) and temperature (e.g., 50°C).

    • Filter the extract and concentrate as described for maceration. UAE can significantly reduce extraction time and improve yield.

2.1.3. Accelerated Solvent Extraction (ASE)

  • Protocol:

    • Pack the powdered plant material into an extraction cell.

    • Place the cell in the ASE instrument.

    • The instrument heats the solvent (e.g., methanol) to an elevated temperature (e.g., 90-110°C) and applies high pressure to maintain it in a liquid state.

    • The hot, pressurized solvent is passed through the sample, rapidly extracting the target compounds.

    • The extract is collected and concentrated. ASE is a rapid and efficient method that uses less solvent compared to traditional techniques.

Purification Techniques

Following extraction, the crude extract containing a mixture of compounds is subjected to various chromatographic techniques to isolate this compound.

2.2.1. Column Chromatography

  • Protocol:

    • Stationary Phase: Silica gel (60-120 or 70-230 mesh) is commonly used.

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

    • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol) in a stepwise or gradient manner. A common gradient could be a hexane-ethyl acetate mixture, starting from 9:1 and progressing to 1:1 or pure ethyl acetate, followed by the introduction of methanol for more polar compounds.

    • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid 6:4:0.1 v/v or chloroform:methanol 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm). The Rf value for this compound will vary depending on the solvent system but can be compared to a standard.

    • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to obtain the isolated compound.

2.2.2. High-Performance Countercurrent Chromatography (HPCCC)

  • Protocol:

    • Solvent System Selection: A suitable biphasic solvent system is crucial. For this compound, a system of n-hexane-ethyl acetate-methanol-water (e.g., 6:5:6:5 v/v) has been shown to be effective.

    • Equilibration: Prepare and equilibrate the two phases of the solvent system. The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

    • Column Preparation: Fill the HPCCC column with the stationary phase.

    • Sample Injection: Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the column.

    • Elution: Pump the mobile phase through the column at a specific flow rate while the column is rotating at high speed.

    • Fraction Collection and Analysis: Collect fractions of the eluate and analyze them by HPLC-DAD to identify the fractions containing pure this compound.

2.2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Protocol:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid (e.g., 0.1%), is typically employed.

    • Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase and filter it through a 0.22 µm syringe filter.

    • Injection and Separation: Inject the sample onto the preparative HPLC system and run the separation method.

    • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined from an analytical HPLC run.

    • Purity Confirmation: Analyze the collected fraction for purity using analytical HPLC and confirm its identity using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Experimental Workflows and Signaling Pathway Analysis

General Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and preliminary analysis of this compound from a plant source.

G plant_material Plant Material (e.g., Leaves, Roots) extraction Extraction (Maceration, UAE, or ASE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Collected Fractions fractionation->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pure_this compound Pure this compound tlc_analysis->pure_this compound Pool pure fractions structure_elucidation Structure Elucidation (MS, NMR) pure_this compound->structure_elucidation bioactivity_screening Bioactivity Screening (e.g., NF-κB Assay) pure_this compound->bioactivity_screening

General workflow for this compound isolation and analysis.
This compound and the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. This compound has been reported to interfere with this pathway by inhibiting the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[10]

The diagram below illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates This compound This compound This compound->IKK inhibits This compound->p65_p50 inhibits phosphorylation of p65 DNA DNA p65_p50_nuc->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression activates transcription

Inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for Assessing NF-κB Inhibition by this compound

To evaluate the inhibitory effect of this compound on the NF-κB pathway, a series of cell-based assays can be performed. The following workflow outlines the key experimental steps.

G cell_culture Cell Culture (e.g., Macrophages, Epithelial cells) treatment Treatment with this compound and/or NF-κB activator (e.g., LPS, TNF-α) cell_culture->treatment luciferase_assay Luciferase Reporter Assay (for NF-κB transcriptional activity) treatment->luciferase_assay western_blot Western Blot Analysis (for p-p65, p-IκBα, total p65, total IκBα) treatment->western_blot data_analysis Data Analysis and Interpretation luciferase_assay->data_analysis western_blot->data_analysis

Experimental workflow for NF-κB inhibition assessment.

3.3.1. NF-κB Luciferase Reporter Assay

  • Principle: This assay utilizes a reporter gene (luciferase) under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.

  • Protocol:

    • Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well plate.

    • Transfect the cells with a plasmid containing the NF-κB luciferase reporter construct.

    • After 24 hours, pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for an appropriate duration (e.g., 6 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

3.3.2. Western Blot Analysis for p65 and IκBα Phosphorylation

  • Principle: Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated forms, in a cell lysate.

  • Protocol:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound, followed by stimulation with an NF-κB activator.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific for phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and total IκBα.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation of p65 and IκBα.

Conclusion

This compound is a readily accessible furoquinoline alkaloid from various plants of the Rutaceae family. The isolation and purification of this compound can be achieved through a combination of modern and traditional extraction and chromatographic techniques. The detailed protocols and workflows presented in this guide are intended to provide researchers with the necessary information to efficiently isolate and study this compound. The established inhibitory effect of this compound on the NF-κB signaling pathway highlights its potential as a lead compound for the development of new anti-inflammatory and anti-cancer therapeutics. Further research into its diverse biological activities and mechanism of action is warranted.

References

An In-depth Technical Guide to Skimmianine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its extraction, synthesis, and evaluation of its biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of critical signaling pathways, including NF-κB, PI3K/Akt, and MAPK/ERK. All quantitative data are summarized in structured tables for ease of reference, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Structure

This compound, with the IUPAC name 4,7,8-trimethoxyfuro[2,3-b]quinoline, is a heterocyclic compound belonging to the furoquinoline class of alkaloids.[1][2] Its chemical structure is characterized by a furan ring fused to a quinoline core, with three methoxy groups attached to the quinoline ring.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 4,7,8-trimethoxyfuro[2,3-b]quinoline[1]
Synonyms Skimmianin, β-Fagarine, Chloroxylonine[2]
CAS Number 83-95-4[1][2][3]
Molecular Formula C₁₄H₁₃NO₄[1][3]
Molecular Weight 259.26 g/mol [1][3]
SMILES COC1=C2N=C(OC=C3)C3=C(OC)C2=CC=C1OC[3]
InChI InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3[1]

Physicochemical Properties

This compound is a white to off-white solid crystalline substance.[3] Its solubility profile indicates that it is soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and ethanol, while being practically insoluble in water and petroleum ether.[4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid[3]
Melting Point 177 - 178 °C[2][4]
Solubility Soluble in DMSO, alcohol, chloroform; slightly soluble in ether, amyl alcohol, carbon disulfide; practically insoluble in water, petroleum ether.[4][5]
pKa 7.18 ± 0.40 (Predicted)[6]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize its key spectral data.

Table 3: ¹H and ¹³C NMR Spectral Data of this compound in CDCl₃

¹H NMR ¹³C NMR
Position δ (ppm)
H-27.55 (d, J=2.4 Hz)
H-36.97 (d, J=2.4 Hz)
H-57.96 (d, J=9.0 Hz)
H-67.15 (d, J=9.0 Hz)
4-OCH₃4.40 (s)
7-OCH₃4.05 (s)
8-OCH₃4.10 (s)

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz).

Table 4: IR, UV-Vis, and Mass Spectrometry Data of this compound

Spectroscopic Technique Key Data
Infrared (IR) Spectroscopy ν (cm⁻¹): 3116 (aromatic C-H stretch), 2937 (aliphatic C-H stretch), 1616 (C=N stretch), 1266 (phenyl ether C-O), 1056 (furan C-O)[1]
UV-Visible (UV-Vis) Spectroscopy λmax (ethanol): 212, 251, 321, 331 nm[4]
Mass Spectrometry (MS) Parent Ion [M+H]⁺: m/z 260.0917. Major Fragment Ions: m/z 245.0681 ([M+H-CH₃]⁺), 227.0575 ([M+H-CH₃-H₂O]⁺), 199.0633, 184.0399[3]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.[7][8] Its therapeutic effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties.[3][9] It exerts these effects by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]

NF_kB_Inhibition_by_this compound cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibition This compound->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription Anticancer_Signaling_of_this compound cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Ras Ras Receptor->Ras Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation This compound This compound This compound->PI3K Regulation This compound->ERK Inhibition of Phosphorylation Extraction_and_Isolation_Workflow start Dried and Powdered Z. nitidum Plant Material extraction Maceration with Methanol (3x) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) filtration->partition column Silica Gel Column Chromatography partition->column Chloroform Fraction fractions Fraction Collection and TLC Analysis column->fractions purification Preparative HPLC or Recrystallization fractions->purification This compound-rich Fractions end Pure this compound purification->end

References

Skimmianine: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skimmianine (4,7,8-Trimethoxyfuro[2,3-b]quinoline) is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, such as Skimmia japonica and species of the Zanthoxylum genus.[1][2] This natural compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[3][4][5] Accumulating evidence highlights its potential in drug development, particularly for its anti-inflammatory, neuroprotective, and anticancer properties.[1][6] This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anti-inflammatory and Neuroprotective Activity

This compound has demonstrated potent anti-inflammatory and neuroprotective effects, primarily through the modulation of the NF-κB signaling pathway.[1][7] It effectively reduces the production of pro-inflammatory mediators in activated microglia, which are key players in neuroinflammation.[1]

Quantitative Data: Anti-inflammatory Effects
ParameterModel SystemTreatmentResultReference
TNFα ProductionLPS-activated BV-2 microglia20 µM this compound~35% reduction[1]
TNFα ProductionLPS-activated BV-2 microglia30 µM this compound~45% reduction[1]
IL-6 ProductionLPS-activated BV-2 microgliaThis compound TreatmentSignificant reduction[1]
Nitric Oxide (NO) ProductionLPS-activated BV-2 microgliaThis compound TreatmentSignificant inhibition[1]
Prostaglandin E2 (PGE2) ProductionLPS-activated BV-2 microgliaThis compound TreatmentSignificant reduction[1]
Paw Edema InhibitionCarrageenan-induced rat paw edema5.0 mg/kg this compound (i.p.)Maximal edema inhibition[8][9]
TNF-α mRNACarrageenan-induced rat paw edema5.0 mg/kg this compoundSignificant decrease[8][10]
IL-6 mRNACarrageenan-induced rat paw edema5.0 mg/kg this compoundSignificant decrease[8][10]
Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-neuroinflammatory effects by targeting the canonical NF-κB pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the p65/p50 NF-κB dimer. The dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2. This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation of p65 and suppressing the expression of these inflammatory mediators.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates p_IkBa p-IκBα p65 p65 p50 p50 NFkB_complex p65/p50-IkBα NFkB_active p-p65/p50 NFkB_complex->NFkB_active Release This compound This compound This compound->IKK Inhibits p_p65 p-p65 This compound->p_p65 Inhibits Phosphorylation Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p50_2 p50 DNA DNA NFkB_active->DNA Translocation & Binding Pro_inflammatory_genes TNF-α, IL-6, iNOS, COX-2 DNA->Pro_inflammatory_genes Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation TranscriptionFactors Transcription Factors p_ERK->TranscriptionFactors Translocation & Activation This compound This compound This compound->p_ERK Inhibits Activation GeneExpression Genes for Proliferation, Invasion, Survival TranscriptionFactors->GeneExpression Transcription G start Cancer Cell Lines (e.g., MCF7, HeLa, TE-1) viability Cell Viability Assay (MTT / CCK-8) start->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) ic50->cell_cycle migration Cell Migration/Invasion Assay (Wound Healing / Transwell) ic50->migration caspase Caspase Activity Assay (e.g., Caspase-3) apoptosis->caspase pathway Mechanism Study (Western Blot for key proteins e.g., p-ERK, PCNA) caspase->pathway cell_cycle->pathway migration->pathway end Anticancer Potential Established pathway->end

References

Skimmianine's Cytotoxic Landscape: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cytotoxic effects of skimmianine, a furoquinoline alkaloid, across various cancer cell lines. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in this compound-induced cancer cell death.

Executive Summary

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide consolidates the available data on its efficacy, outlines the experimental protocols necessary to evaluate its effects, and provides a visual representation of its molecular mechanisms of action. The information presented herein aims to facilitate further research and development of this compound as a potential anti-cancer therapeutic agent.

Data Presentation: this compound Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound in various cancer cell lines. It is important to note that variations in experimental conditions such as cell density, incubation time, and assay type can influence these values.

Cancer TypeCell LineIC50 (µM)Noteworthy Observations
Cervical Cancer HeLa12.8 (µg/mL)This compound was found to be a potent agent in activating caspase-3 in the apoptotic mechanism of HeLa cells.
Non-Small Cell Lung Cancer A549> 10Exhibited growth inhibitory effects.[1]
HCC827-This compound has been shown to significantly inhibit the growth of NSCLC cells.[2]
NCI-H358-Induced apoptosis in a concentration-dependent manner.[2]
NCI-H1299-Demonstrated growth inhibition and apoptosis induction.[2]
Breast Cancer MCF-7-This compound has been reported to inhibit breast cancer cell proliferation.
Ovarian Cancer A2780-This compound has shown antitumor activity against this cell line.[1]
Epidermoid Carcinoma A431-Data not readily available in the searched literature.

Core Mechanisms of Action

This compound exerts its cytotoxic effects through two primary mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). These processes are orchestrated through the modulation of complex signaling pathways within the cancer cells.

Apoptosis Induction

This compound triggers caspase-dependent apoptosis, a regulated and controlled process of cell death. This involves the activation of a cascade of cysteine proteases called caspases, which dismantle the cell in a clean and efficient manner, avoiding the inflammatory response associated with necrosis.

Cell Cycle Arrest

Studies have shown that this compound can induce cell cycle arrest, particularly at the G0/G1 phase.[3] This prevents the cancer cells from progressing through the cell cycle and replicating their DNA, thereby halting proliferation.

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are a consequence of its interaction with and modulation of several key intracellular signaling pathways that are often dysregulated in cancer.

Apoptosis Signaling Pathway

This compound initiates the intrinsic apoptotic pathway, which is governed by the Bcl-2 family of proteins and leads to the activation of effector caspases.

This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound-Induced Apoptosis Pathway

Cell Cycle Arrest (G0/G1 Phase) Signaling Pathway

This compound's ability to halt the cell cycle at the G0/G1 checkpoint is mediated by its influence on the proteins that regulate this transition, including cyclin-dependent kinases (CDKs) and their inhibitors (CKIs).

This compound This compound p53 p53 This compound->p53 May regulate p27 p27 (Kip1) This compound->p27 May regulate p21 p21 (Cip1) p53->p21 Activates transcription CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE Inhibits p27->CDK2_CyclinE Inhibits G1_S_Transition G1 to S Phase Transition CDK4_6_CyclinD->G1_S_Transition Promotes CDK2_CyclinE->G1_S_Transition Promotes

G0/G1 Cell Cycle Arrest by this compound

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to suppress this pathway, contributing to its anti-proliferative effects.[3]

GrowthFactors GrowthFactors RTK Receptor Tyrosine Kinase GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->Raf Inhibits

Inhibition of MAPK/ERK Pathway by this compound

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been found to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and proliferation.

Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IκB Kinase (IKK) Proinflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα leads to degradation of IκBα NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates to This compound This compound This compound->IKK Inhibits Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription Promotes

NF-κB Pathway Inhibition by this compound

Experimental Protocols

To facilitate the replication and further investigation of this compound's cytotoxic effects, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with varying concentrations of This compound Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate percent cell viability and IC50 value Measure_Absorbance->Calculate_Viability

MTT Assay Workflow

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Flow Cytometry Treat_Cells Treat cells with This compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend_Cells Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend_Cells Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Cells->Add_AnnexinV_PI Incubate_15min Incubate for 15 min in the dark Add_AnnexinV_PI->Incubate_15min Acquire_Data Acquire data on a flow cytometer Incubate_15min->Acquire_Data Analyze_Quadrants Analyze quadrants: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Acquire_Data->Analyze_Quadrants

Annexin V/PI Apoptosis Assay Workflow

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry, differentiating cell populations based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow:

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Flow Cytometry Treat_Cells Treat cells with This compound Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash fixed cells Fix_Cells->Wash_Cells Treat_RNase Treat with RNase A Wash_Cells->Treat_RNase Stain_PI Stain with Propidium Iodide (PI) Treat_RNase->Stain_PI Acquire_Data Acquire data on a flow cytometer Stain_PI->Acquire_Data Analyze_Histograms Analyze DNA content histograms to determine cell cycle phases (G0/G1, S, G2/M) Acquire_Data->Analyze_Histograms

Cell Cycle Analysis Workflow

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and store at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Incubation: Incubate the cells to allow for DNA staining and RNA degradation.

  • Analysis: Analyze the DNA content of the cells by flow cytometry and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

This compound demonstrates considerable potential as an anti-cancer agent, exhibiting cytotoxicity across a variety of cancer cell lines. Its mechanisms of action, centered on the induction of apoptosis and cell cycle arrest, are mediated through the modulation of key signaling pathways including the caspase cascade, cell cycle regulatory proteins, and the MAPK/ERK and NF-κB pathways. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound in the fight against cancer. Further research is warranted to expand the quantitative cytotoxicity data and to further elucidate the intricate molecular details of its mechanism of action in different cancer contexts.

References

Skimmianine: A Furoquinoline Alkaloid with Potent Anti-inflammatory Properties - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid prevalent in plants of the Rutaceae family, has demonstrated significant anti-inflammatory effects across a range of preclinical models.[1][2] This technical guide provides an in-depth analysis of its mechanisms of action, supported by quantitative data from key in vitro and in vivo studies. This compound exerts its anti-inflammatory activity primarily by targeting the NF-κB signaling pathway, inhibiting the production of numerous pro-inflammatory mediators, including TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2).[1][3] Furthermore, it shows multi-targeted effects by inhibiting COX-2 and 5-LOX enzymes and activating the protective PI3K-AKT pathway.[4][5] This document consolidates the current scientific evidence, presenting detailed experimental protocols, data-driven tables, and visual diagrams of its molecular interactions to support further research and drug development initiatives.

Core Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways integral to the inflammatory cascade. The primary mechanism involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. Additionally, this compound has been shown to activate the Phosphatidylinositol-3-Kinase (PI3K)–Protein Kinase B (AKT) pathway, which is involved in cell survival and cytoprotective effects.[5][6]

Inhibition of the NF-κB Signaling Pathway

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This compound intervenes at several critical points in this cascade.[1] It has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By preventing IκBα degradation, this compound effectively blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] Furthermore, studies indicate that this compound can directly interfere with the binding of activated NF-κB to its DNA consensus sites, thereby preventing the transcription of a host of pro-inflammatory genes, including TNF-α, IL-6, iNOS (inducible nitric oxide synthase), and COX-2 (cyclooxygenase-2).[1][7]

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 Complex IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (NF-κB) IKK->p65 Phosphorylates p65 p_IkBa p-IκBα (Degraded) IkBa_p65->p_IkBa p_p65 p-p65 p65->p_p65 p_IkBa->p65 Releases DNA DNA p_p65->DNA Translocates & Binds Skimmianine_cyto This compound Skimmianine_cyto->IKK Inhibits Skimmianine_cyto->p65 Inhibits Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Induces Transcription Skimmianine_nuc This compound Skimmianine_nuc->DNA Interferes with Binding

Caption: this compound's inhibition of the canonical NF-κB pathway.
Activation of the PI3K-AKT Signaling Pathway

In the context of ischemia-reperfusion (I/R) injury, this compound has been shown to exert protective effects by activating the PI3K-AKT signaling pathway.[5] This pathway is crucial for promoting cell survival and mitigating apoptosis and inflammation. Activation of PI3K-AKT by this compound leads to a downstream reduction in inflammatory cytokines, apoptosis, and oxidative stress, thereby protecting tissues from I/R-induced damage.[5] The use of a PI3K inhibitor, LY294002, was shown to reverse the protective effects of this compound, confirming the pathway's role in its mechanism of action.[5]

PI3K-AKT Pathway Activation by this compound This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Inflammation Inflammation Downstream->Inflammation Inhibits Apoptosis Apoptosis Downstream->Apoptosis Inhibits Oxidative_Stress Oxidative Stress Downstream->Oxidative_Stress Inhibits Cell_Survival Cell Survival & Protection Downstream->Cell_Survival Promotes

Caption: this compound activates the protective PI3K-AKT pathway.

Preclinical Evidence: In Vitro Studies

The anti-inflammatory effects of this compound have been extensively characterized in vitro, primarily using the lipopolysaccharide (LPS)-activated BV-2 microglia model, which simulates neuroinflammation.[1][3]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

Pre-treatment of BV-2 microglial cells with this compound prior to LPS stimulation resulted in a significant, concentration-dependent reduction in the secretion of key pro-inflammatory mediators.[1]

MediatorThis compound (10 µM)This compound (20 µM)This compound (30 µM)Reference
TNF-α Production ~15% reduction~35% reduction~45% reduction[1]
IL-6 Production No significant reductionSignificant reduction (p < 0.05)Significant reduction (p < 0.05)[1]
Nitric Oxide (NO) Significant reductionSignificant reductionSignificant reduction[1][3]
PGE2 Production Significant reductionSignificant reductionSignificant reduction[1][3]
iNOS Expression ReducedReducedReduced[1][3]
COX-2 Expression ReducedReducedReduced[1][3]
p-IκBα Expression Significantly reducedSignificantly reducedSignificantly reduced[1]
p-p65 Expression ~26% reduction~55% reduction~63% reduction[1]
Experimental Protocol: LPS-Activated BV-2 Microglia Model

This protocol outlines the methodology used to assess the anti-neuroinflammatory activity of this compound.[1][3]

In Vitro Experimental Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis c1 1. Culture BV-2 microglial cells in DMEM with 10% FBS. c2 2. Seed cells in plates and allow to adhere. c1->c2 t1 3. Pre-treat cells with this compound (10, 20, 30 µM) for 30-60 min. c2->t1 t2 4. Stimulate with LPS (100 ng/mL) for a specified duration (e.g., 24h). t1->t2 a1 5. Collect cell supernatants and lysates. t2->a1 a2 ELISA: Measure TNF-α and IL-6 levels in supernatant. a1->a2 a3 Griess Assay: Measure NO levels in supernatant. a1->a3 a4 EIA: Measure PGE2 levels in supernatant. a1->a4 a5 Western Blot: Analyze iNOS, COX-2, p-p65, p-IκBα protein expression in lysates. a1->a5

Caption: Workflow for assessing this compound in LPS-activated microglia.
  • Cell Culture : BV-2 microglial cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment : Cells are seeded into appropriate well plates. After adherence, they are pre-treated with various concentrations of this compound (e.g., 10, 20, and 30 µM) for 30 to 60 minutes. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a duration typically ranging from 6 to 24 hours, depending on the endpoint being measured.[1][3]

  • Cytokine and Mediator Analysis :

    • ELISA : Cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.[1][3]

    • Griess Assay : The level of nitric oxide (NO) production is determined by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.[1][3]

    • EIA : Prostaglandin E2 (PGE2) levels in the supernatant are measured using an Enzyme Immunoassay (EIA) kit.[1][3]

  • Western Blotting : Cells are lysed to extract total proteins. Protein concentrations are determined, and equal amounts are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against iNOS, COX-2, phospho-p65, and phospho-IκBα. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]

Preclinical Evidence: In Vivo Studies

The anti-inflammatory efficacy of this compound has been validated in established animal models of acute inflammation and ischemia-reperfusion injury.

Carrageenan-Induced Paw Edema Model

This model is a classical method for evaluating acute anti-inflammatory activity. Administration of this compound demonstrated a significant reduction in paw edema and associated inflammatory markers.[4][8]

InVivo_Workflow_Edema cluster_prep Animal Preparation & Dosing cluster_induce Inflammation Induction cluster_measure Measurement & Analysis p1 1. Acclimatize Wistar rats and divide into groups (Control, Carrageenan, SKM, Diclofenac). p2 2. Administer this compound (5.0 mg/kg, i.p.) or Diclofenac (20 mg/kg, i.p.) 1 hour before induction. p1->p2 i1 3. Inject Carrageenan suspension into the sub-plantar tissue of the right hind paw. p2->i1 m1 4. Measure paw edema volume at specified time points (e.g., 3 hours). i1->m1 m2 5. Sacrifice animals and collect paw tissue. m1->m2 m3 6. Analyze tissue for: - mRNA (TNF-α, IL-6) via RT-PCR - PGE2, NO, TBARS levels - COX-2, 5-LOX, MPO activity m2->m3

Caption: Workflow for the carrageenan-induced paw edema model.
  • Experimental Protocol :

    • Animals and Dosing : Wistar rats are used. A dose of 5.0 mg/kg body weight of this compound (SKM) was identified as the minimal concentration for maximal edema inhibition.[4][9] Animals are pre-treated with SKM or a standard anti-inflammatory drug like diclofenac (20 mg/kg) via intraperitoneal (i.p.) injection.[4]

    • Induction : One hour after drug administration, acute inflammation is induced by injecting a carrageenan suspension into the sub-plantar tissue of the right hind paw.[4][9]

    • Measurement : Paw edema is measured plethysmometrically at various time points, typically 3 hours post-carrageenan injection.[4][9]

    • Biochemical Analysis : Following the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue is then analyzed for mRNA expression of TNF-α and IL-6, levels of PGE2, nitrites (for NO), and thiobarbituric acid reactive substances (TBARS) for lipid peroxidation. Additionally, the activities of enzymes like COX-2, 5-lipoxygenase (5-LOX), myeloperoxidase (MPO) for neutrophil infiltration, and antioxidant enzymes (SOD, catalase) are measured.[4][8][9]

  • Quantitative Data: Effects in Paw Edema Model Treatment with this compound (5.0 mg/kg) resulted in significant reductions in multiple inflammatory markers in the paw tissue compared to the carrageenan-only group.[4][8]

ParameterEffect of this compound TreatmentReference
TNF-α mRNA Expression Significantly decreased[4][8]
IL-6 mRNA Expression Significantly decreased[4][8]
PGE2 Levels Significantly reduced[4][8]
Nitric Oxide (NO) Levels Significantly reduced[4][8]
COX-2 Activity Significantly reduced[4][8]
5-LOX Activity Significantly reduced[4][8]
Myeloperoxidase (MPO) Activity Reduced (indicating less neutrophil infiltration)[4]
TBARS Levels Reduced (indicating less lipid peroxidation)[4]
Liver Ischemia/Reperfusion (I/R) Injury Model

This compound has also been evaluated for its protective effects against I/R injury, a condition characterized by a strong inflammatory response.[5]

  • Experimental Protocol :

    • Model : Liver I/R injury is induced in mice.

    • Dosing : Mice are treated with this compound.

    • Analysis : After the I/R procedure, liver tissues and serum are collected. Serum is analyzed for liver damage markers (ALT, AST). Liver tissue is analyzed for inflammatory cytokine levels (IL-1β, IL-6, TNF-α, CXCL10) via PCR and for neutrophil infiltration via myeloperoxidase (MPO) staining.[5]

  • Quantitative Data: Effects in Liver I/R Model this compound treatment significantly attenuated the inflammatory response and tissue damage following liver I/R.[5]

ParameterEffect of this compound TreatmentReference
IL-1β Levels Significantly attenuated (p < 0.01)[5]
IL-6 Levels Significantly attenuated (p < 0.01)[5]
TNF-α Levels Significantly attenuated (p < 0.01)[5]
CXCL10 Levels Significantly attenuated (p < 0.01)[5]
MPO Expression Significantly attenuated (p < 0.01)[5]
Serum ALT and AST Significantly decreased[5]

Conclusion and Future Directions

The accumulated evidence strongly supports the anti-inflammatory potential of this compound. Its multi-targeted mechanism of action, centered on the potent inhibition of the NF-κB pathway and modulation of other key enzymes and signaling cascades, makes it a compelling candidate for further drug development.[4] It effectively reduces the production of a wide array of pro-inflammatory cytokines and mediators in vitro and demonstrates significant efficacy in in vivo models of acute inflammation and tissue injury.[1][4][5]

Future research should focus on comprehensive toxicological profiling, pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion, and investigation into its efficacy in chronic inflammatory disease models.[10][11] Structure-activity relationship studies could also lead to the synthesis of new derivatives with enhanced potency and safety profiles, paving the way for potential clinical applications in treating a variety of inflammatory disorders.

References

The Neuroprotective Potential of Skimmianine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid found predominantly in plants of the Rutaceae family, is emerging as a promising neuroprotective agent. This technical guide synthesizes the current scientific evidence for its effects, focusing on its anti-inflammatory and antioxidant properties. Through the inhibition of key inflammatory pathways, primarily the NF-κB signaling cascade, and the mitigation of oxidative stress, this compound demonstrates significant potential for the development of novel therapeutics for neurodegenerative diseases and ischemic brain injury. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound's neuroprotective actions.

Introduction

Neuroinflammation and oxidative stress are key pathological features of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4] Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the inflammatory response.[1] Their activation leads to the release of pro-inflammatory cytokines and other neurotoxic mediators, contributing to neuronal damage.[1] this compound has been identified as a potent modulator of microglial activation, thereby offering a therapeutic avenue to curb neuroinflammation.[1][5] Furthermore, its ability to counteract oxidative damage further enhances its neuroprotective profile.[2][6]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-Activated BV-2 Microglia

ParameterConcentration of this compound (µM)ResultReference
TNF-α Production10~15% reduction[5]
20~35% reduction (p < 0.001)[5]
30~45% reduction (p < 0.001)[5]
IL-6 Production20Significant reduction (p < 0.05)[5]
30Significant reduction (p < 0.05)[5]
Nitric Oxide (NO) Production10, 20, 30Significant reduction (p < 0.001)[5]
Prostaglandin E2 (PGE2) ProductionNot specifiedReduced[1]
iNOS Protein ExpressionNot specifiedReduced[1]
COX-2 Protein ExpressionNot specifiedReduced[1]
NF-κB Luciferase Activity10, 20, 30Significant inhibition (p < 0.0001)[1]
Phospho-p65 Protein Expression1026% reduction[5]
2055% reduction[5]
3063% reduction[5]
NF-κB DNA Binding20, 30Significantly reduced (p < 0.001)[5]

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury

ParameterTreatmentResultReference
Malondialdehyde (MDA) Levels40 mg/kg this compoundDecreased[6]
Superoxide Dismutase (SOD) Activity40 mg/kg this compoundIncreased[6]
Catalase (CAT) Activity40 mg/kg this compoundIncreased[6]
IBA-1 Expression (Microglial Activation Marker)40 mg/kg this compoundSignificantly reduced[6]
IL-6 Expression40 mg/kg this compoundReduced[6]
NF-κB Expression40 mg/kg this compoundReduced[7]

Key Signaling Pathway: NF-κB Inhibition

The primary mechanism underlying the anti-neuroinflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκBα protein, which sequesters NF-κB in the cytoplasm, is phosphorylated and subsequently degraded. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1] this compound has been shown to interfere with this cascade by reducing the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation and DNA binding of NF-κB.[1][5]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

This section outlines the general methodologies employed in the key studies investigating the neuroprotective effects of this compound.

In Vitro Anti-Neuroinflammatory Assay

This protocol describes a common workflow to assess the anti-inflammatory effects of this compound on microglial cells.

Experimental_Workflow_In_Vitro start Start cell_culture Culture BV-2 Microglia Cells start->cell_culture pretreatment Pre-treat with this compound (e.g., 10, 20, 30 µM) cell_culture->pretreatment stimulation Stimulate with LPS (100 ng/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis elisa Measure Cytokines (TNF-α, IL-6) via ELISA supernatant_collection->elisa griess Measure Nitric Oxide via Griess Assay supernatant_collection->griess western_blot Analyze Protein Expression (iNOS, COX-2, p-p65, p-IκBα) via Western Blot cell_lysis->western_blot end End elisa->end griess->end western_blot->end

Caption: In vitro anti-neuroinflammatory experimental workflow.

Detailed Methodologies:

  • Cell Culture: BV-2 murine microglial cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[8]

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 30 µM) for a specified duration (e.g., 30 minutes) before being stimulated with lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response.[5][8]

  • Measurement of Inflammatory Mediators:

    • ELISA: Levels of TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[8]

    • Griess Assay: Nitric oxide (NO) production is determined by measuring nitrite levels in the supernatant using the Griess reagent.[8]

    • EIA: Prostaglandin E2 (PGE2) levels are measured using an enzyme immunoassay (EIA).[8]

  • Western Blotting: The expression levels of key proteins in the inflammatory cascade (iNOS, COX-2, phospho-p65, and phospho-IκBα) are analyzed in cell lysates by Western blotting.[8]

In Vivo Cerebral Ischemia/Reperfusion Model

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound in an animal model of stroke.

Detailed Methodologies:

  • Animal Model: The study typically uses adult female Wistar albino rats.[6]

  • Induction of Ischemia/Reperfusion: Cerebral ischemia is induced by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 60 minutes), followed by a reperfusion period (e.g., 23 hours).[6]

  • Treatment: this compound (e.g., 40 mg/kg) is administered to the treatment group.[6]

  • Biochemical Analysis:

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) are measured in brain tissue homogenates.[6]

  • Immunohistochemical Analysis:

    • Inflammatory Markers: The expression of inflammatory markers like IBA-1 (a marker for microglial activation), IL-6, and NF-κB is assessed in brain sections using immunohistochemistry.[6]

Neuroprotection Assay using Microglia-Conditioned Media

This protocol is designed to determine if the anti-inflammatory effects of this compound on microglia translate to neuroprotection.

Conditioned_Media_Workflow start Start bv2_culture Culture BV-2 Microglia start->bv2_culture ht22_culture Culture HT-22 Neurons start->ht22_culture skimmianine_treatment Pre-treat BV-2 with this compound bv2_culture->skimmianine_treatment lps_stimulation Stimulate BV-2 with LPS skimmianine_treatment->lps_stimulation collect_media Collect Conditioned Media lps_stimulation->collect_media apply_media Apply Conditioned Media to HT-22 Neurons collect_media->apply_media ht22_culture->apply_media assess_viability Assess Neuronal Viability (e.g., MTT assay) apply_media->assess_viability assess_map2 Analyze MAP-2 Expression (Western Blot) apply_media->assess_map2 end End assess_viability->end assess_map2->end

Caption: Neuroprotection assay using microglia-conditioned media.

Detailed Methodologies:

  • Preparation of Conditioned Media: BV-2 microglia are treated with this compound and/or LPS as described in the anti-neuroinflammatory assay. The culture supernatant (conditioned media) is then collected.[1]

  • Neuronal Culture: A neuronal cell line, such as HT-22 hippocampal neurons, is cultured separately.[1]

  • Treatment: The cultured neurons are then exposed to the collected conditioned media.[1]

  • Assessment of Neuroprotection:

    • Cell Viability: Neuronal viability is assessed using methods like the MTT assay.

    • Neuronal Marker Expression: The expression of neuronal markers, such as Microtubule-Associated Protein 2 (MAP-2), is analyzed by Western blotting to confirm neuronal health and integrity.[1] An increase in MAP-2 expression indicates a neuroprotective effect.[1]

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant neuroprotective properties, primarily mediated through its potent anti-inflammatory and antioxidant activities. Its ability to inhibit the NF-κB signaling pathway in microglia is a key mechanism of action. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its further development as a therapeutic agent.

Future research should focus on:

  • Elucidating the full spectrum of signaling pathways modulated by this compound.

  • Conducting more extensive preclinical studies in various animal models of neurodegenerative diseases.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize its delivery to the central nervous system.

  • Exploring potential synergistic effects with other neuroprotective agents.

References

Skimmianine as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has emerged as a compound of interest in neuropharmacology due to its documented inhibitory activity against acetylcholinesterase (AChE). This enzyme is a critical target in the management of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's role as an AChE inhibitor, consolidating quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental frameworks. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of natural compounds for neurodegenerative disease therapy.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy to enhance cholinergic neurotransmission in the brain, which is significantly impaired in Alzheimer's disease. Natural products have historically been a rich source of novel AChE inhibitors. This compound, with its characteristic furoquinoline scaffold, has demonstrated notable in vitro inhibitory activity against AChE, warranting further investigation into its mechanism of action and therapeutic potential.

Quantitative Data on Acetylcholinesterase Inhibition

Several studies have quantified the inhibitory potency of this compound against acetylcholinesterase, primarily reporting the half-maximal inhibitory concentration (IC50). The available data is summarized in the table below for comparative analysis.

Plant SourcePurity/Extract TypeIC50 Value (µg/mL)IC50 Value (µM)¹Reference
Zanthoxylum nitidumIsolated Compound8.6~33.17[1][2]
Zanthoxylum nitidumAlkaloidal Extract1.0 (as this compound)~3.86[1]
Esenbeckia leiocarpaIsolated Compound-[3]
Ruta graveolensNot Specified-[3]

¹ Molar mass of this compound (C14H13NO4) is 259.26 g/mol . The µM conversion is an approximation. ² While mentioned as having anti-acetylcholinesterase activity, a specific IC50 value was not provided in the cited source. ³ The source mentions anti-acetylcholinesterase activity but does not provide a quantitative value.

Experimental Protocols

The most cited method for determining acetylcholinesterase inhibition by this compound is the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the general procedure for assessing the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (dissolved in a suitable solvent, e.g., DMSO or methanol)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate reader

  • Reference inhibitor (e.g., Galantamine or Donepezil)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare a stock solution of this compound and the reference inhibitor at a known concentration. Serially dilute these stock solutions to obtain a range of test concentrations.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add the following in order:

      • Tris-HCl buffer

      • DTNB solution

      • A solution of this compound at various concentrations (or the reference inhibitor/solvent for control).

    • Pre-incubate the mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution to each well.

    • Immediately measure the absorbance at a wavelength of 412 nm using a microplate reader.

    • Continue to monitor the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) to determine the rate of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.

Mechanism of Action and Enzyme Kinetics

While the precise kinetic mechanism of AChE inhibition by this compound has not been extensively detailed in the available literature, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated using enzyme kinetic studies.

Kinetic Analysis using Lineweaver-Burk Plots

To determine the mode of inhibition, the initial velocity of the enzymatic reaction is measured at various substrate (ATCI) concentrations in the presence and absence of different concentrations of this compound. The data is then plotted as a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[substrate concentration].

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. In a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax remains unchanged, while Km increases).

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. The Lineweaver-Burk plots show lines that intersect on the x-axis (Vmax decreases, while Km remains unchanged).

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The Lineweaver-Burk plot will show parallel lines (both Vmax and Km decrease).

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The lines on the Lineweaver-Burk plot will intersect at a point other than on the axes.

Further studies are required to perform a detailed kinetic analysis of this compound to definitively characterize its mode of AChE inhibition and to determine its inhibition constant (Ki).

Molecular Docking and Structural Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of AChE inhibition, docking studies can provide valuable insights into how this compound interacts with the active site of the enzyme.

The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). Key amino acid residues in the CAS include the catalytic triad (Ser203, His447, Glu334) and other residues like Trp86 and Tyr337, which are crucial for substrate binding and catalysis.

While a specific molecular docking study for this compound with AChE was not identified in the reviewed literature, a hypothetical workflow for such a study is presented below.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p1 Retrieve AChE 3D Structure (e.g., from PDB) p2 Prepare Protein: Remove water, add hydrogens p1->p2 d1 Define Binding Site (Active Site Gorge) p2->d1 p3 Prepare Ligand (this compound): Generate 3D structure, assign charges p3->d1 d2 Run Docking Algorithm d1->d2 a1 Analyze Docking Poses and Scoring d2->a1 a2 Identify Key Interactions (H-bonds, hydrophobic, etc.) a1->a2 a3 Visualize Protein-Ligand Complex a2->a3

Figure 1: A generalized workflow for molecular docking of this compound with acetylcholinesterase.

Such a study would be instrumental in elucidating the specific amino acid residues involved in the binding of this compound and in understanding the structural basis for its inhibitory activity. This information could guide the design of more potent and selective this compound derivatives.

Other Relevant Biological Activities and Signaling Pathways

Beyond its direct inhibition of AChE, this compound exhibits other biological activities that are relevant to neuroprotection, notably anti-inflammatory effects. Neuroinflammation is a key pathological feature of Alzheimer's disease. This compound has been shown to exert anti-inflammatory effects through the modulation of specific signaling pathways.

One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been reported to interfere with this process.

NFkB_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation NFkB_n->Transcription Induces

Figure 2: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

By inhibiting the NF-κB pathway, this compound can reduce the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in the context of neurodegenerative diseases.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated in vitro inhibitory activity against acetylcholinesterase. Its potential is further underscored by its anti-inflammatory properties, which target pathways relevant to the pathology of Alzheimer's disease. However, to advance the development of this compound as a potential therapeutic agent, several key areas require further investigation:

  • Detailed Enzyme Kinetics: A thorough kinetic analysis is necessary to determine the precise mode of AChE inhibition (competitive, non-competitive, mixed) and to calculate the inhibition constant (Ki).

  • In Vivo Efficacy: Studies in animal models of Alzheimer's disease are crucial to evaluate the in vivo efficacy, bioavailability, and blood-brain barrier permeability of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective AChE inhibitors.

  • Molecular Docking and Simulation: Detailed computational studies are needed to elucidate the specific molecular interactions between this compound and the AChE active site, which can guide rational drug design.

  • Toxicology Studies: Comprehensive toxicological profiling is essential to assess the safety of this compound for potential therapeutic use.

Addressing these research gaps will be critical in fully understanding and harnessing the therapeutic potential of this compound for the treatment of Alzheimer's disease and other related neurodegenerative disorders.

References

Skimmianine: A Furoquinoline Alkaloid with Diverse Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Skimmianine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has emerged as a compound of significant interest in the scientific community.[1][2][3][4] Its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects, position it as a promising candidate for further investigation and development.[1][5][6][7][8][9] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data from various studies investigating the efficacy of this compound in different experimental models. This data provides a comparative look at its potency across various biological activities.

Therapeutic AreaAssay/ModelTarget Cell/OrganismMetricValueReference
Neuroinflammation LPS-activated BV-2 microgliaBV-2 microgliaTNFα Inhibition~15% at 10 µM, ~35% at 20 µM, ~45% at 30 µM[1]
LPS-activated BV-2 microgliaBV-2 microgliaIL-6 InhibitionSignificant reduction at 10, 20, and 30 µM[1]
LPS-activated BV-2 microgliaBV-2 microgliaNO Production InhibitionIC50 of 7.0 µM[10]
Anti-inflammatory Carrageenan-induced rat paw edemaWistar ratsEdema Inhibition82% at 5 mg/kg (i.p.)[2]
Anticancer DMBA-induced breast cancerWistar albino ratsCA15-3 ReductionFrom 8.57 to 3.72 ng/mL (40 mg/kg)[11]
DMBA-induced breast cancerWistar albino ratsPCNA Expression ReductionFrom 25.0% to 20.0% (40 mg/kg)[5][11]
DMBA-induced breast cancerWistar albino ratsTNF-α Expression ReductionFrom 34.0% to 25.0% (40 mg/kg)[5][11]
Human colon cancer cell lineHT-29CytotoxicityIC50 of 1.5 µM[10]
Human ovarian cancer cell lineA2780Antitumor ActivityDemonstrated[12]
Human cervical cancer cell lineHeLaApoptosis InductionDemonstrated[13][14]
Enzyme Inhibition Acetylcholinesterase (AChE)In vitroAChE InhibitionIC50 of 8.6 µg/mL[2]
Antiviral Hepatitis B Virus (HBV)In vitroHBV Inhibition (co-infection)EC50 of 0.36 pM[15]
Hepatitis B Virus (HBV)In vitroHBV Inhibition (post-infection)EC50 of 0.19 µM[15]
Antitrypanosomal Trypanosoma cruziIn vitroCytotoxicityIC50 of 13.2 µg/mL[4]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways. These include the NF-κB, PI3K/Akt, and ERK1/2 pathways.

1. Anti-inflammatory and Neuroprotective Effects via NF-κB Inhibition:

This compound has demonstrated potent anti-inflammatory and neuroprotective properties by targeting the NF-κB signaling pathway.[1][2] In lipopolysaccharide (LPS)-activated microglial cells, this compound inhibits the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This leads to a downstream reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2.[1][16]

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex NF-κB Complex (p65/IκBα) p65 p65 p65_n p65 p65->p65_n Translocates NFκB_complex->p65 Releases This compound This compound This compound->IKK Inhibits This compound->p65_n Inhibits Translocation DNA DNA p65_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

2. Anticancer Activity:

This compound exhibits cytotoxic effects against a variety of cancer cell lines, including breast, esophageal, and colon cancer.[5][6][10][12] Its anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and migration.[5][6][13]

In breast cancer models, this compound has been shown to downregulate the expression of Proliferating Cell Nuclear Antigen (PCNA) and the pro-inflammatory cytokine TNF-α.[5] The reduction in PCNA suggests an antiproliferative effect, while the suppression of TNF-α points to its anti-inflammatory and antitumor potential.[5] Furthermore, this compound has been reported to promote apoptosis through caspase-3-mediated pathways.[5] In esophageal carcinoma, this compound suppresses tumor growth by blocking the activation of the ERK1/2 signaling pathway.[10][17]

Anticancer_Mechanisms_of_this compound cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis cluster_inflammation Inflammation This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits PCNA PCNA This compound->PCNA Downregulates Caspase3 Caspase-3 This compound->Caspase3 Activates TNF_alpha TNF-α This compound->TNF_alpha Downregulates Cell_Proliferation Cell Proliferation ERK1_2->Cell_Proliferation Cell_Migration Cell Migration ERK1_2->Cell_Migration PCNA->Cell_Proliferation Apoptosis Apoptosis Caspase3->Apoptosis Tumor_Promotion Tumor-Promoting Inflammation TNF_alpha->Tumor_Promotion

Caption: Multifaceted anticancer mechanisms of this compound.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's therapeutic effects, this section outlines the methodologies for key experiments cited in the literature.

1. Cell Viability and Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic and antiproliferative effects of this compound on cancer and non-cancerous cell lines.[13]

  • Cell Lines: HeLa (cervical cancer), A431 (skin cancer), MCF7 (breast cancer), A2780 (ovarian cancer), and MRC-5 (non-cancerous human fibroblasts).[13]

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Western Blot Analysis for NF-κB Pathway Proteins

  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.[1]

  • Cell Line: BV-2 microglia.[1]

  • Protocol:

    • Pre-treat BV-2 cells with this compound (10, 20, and 30 µM) for 30 minutes, followed by stimulation with LPS (100 ng/mL) for the desired time (e.g., 60 minutes for phosphorylation studies).[1]

    • Lyse the cells and determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Perform densitometric analysis to quantify the protein expression levels.

Western_Blot_Workflow start Cell Treatment with This compound and LPS cell_lysis Cell Lysis and Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis

Caption: A generalized workflow for Western blot analysis.

3. In Vivo Anti-inflammatory Activity Assessment

  • Objective: To evaluate the anti-inflammatory effect of this compound in an animal model of acute inflammation.[16][18]

  • Animal Model: Male Wistar rats.[16][18]

  • Protocol:

    • Administer this compound (e.g., 5.0 mg/kg, i.p.) or a vehicle control to the rats.[16][18]

    • After 1 hour, induce acute inflammation by injecting a carrageenan suspension into the sub-plantar tissue of the right hind paw.[16][18]

    • Measure the paw volume (edema) at specific time points (e.g., 3 hours) after carrageenan administration.

    • At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis.

    • Measure biochemical markers in the paw tissue, such as mRNA expression of TNF-α and IL-6, levels of PGE2, and activities of COX-2 and 5-LOX.[16][18]

Future Directions and Conclusion

This compound presents a compelling profile as a potential therapeutic agent with a broad spectrum of activities. Its ability to modulate key inflammatory and oncogenic signaling pathways warrants further preclinical and clinical investigation. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its efficacy in a wider range of disease models. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to unlock the full therapeutic potential of this promising natural compound.

References

Methodological & Application

Skimmianine: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of skimmianine in DMSO and cell culture media, protocols for its preparation and use in in vitro experiments, and an overview of its known effects on key signaling pathways.

This compound Solubility and Stock Solution Preparation

This compound is a furoquinoline alkaloid with demonstrated anti-inflammatory, neuroprotective, and anticancer properties. For in vitro studies, it is crucial to ensure its proper dissolution and stability.

Solubility in DMSO:

This compound exhibits good solubility in dimethyl sulfoxide (DMSO). However, the reported solubility values vary across different suppliers, likely due to differences in the purity of the compound and the quality of the solvent. It is imperative to use anhydrous, high-purity DMSO for the preparation of stock solutions, as hygroscopic DMSO can significantly reduce the solubility of this compound.[1] To aid dissolution, gentle warming and ultrasonication can be employed.[2]

Data Presentation: this compound Solubility in DMSO

SolventReported Solubility (mg/mL)Reported Solubility (mM)NotesSource(s)
DMSO33.33128.56Requires ultrasonic and warming and heat to 60°C.[2]
DMSO52200.57Use fresh, moisture-free DMSO.[1]
DMSO1350.14Use fresh, moisture-free DMSO.[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 259.26 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 2.59 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes.[2]

    • Alternatively, or in combination with warming, place the tube in a sonicator bath for 5-10 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Diagram: Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation of this compound Stock Solution Weigh_this compound 1. Weigh 2.59 mg this compound Add_DMSO 2. Add 1 mL Anhydrous DMSO Weigh_this compound->Add_DMSO Dissolve 3. Dissolve (Vortex, Warm, Sonicate) Add_DMSO->Dissolve Inspect 4. Visually Inspect for Clarity Dissolve->Inspect Aliquot_Store 5. Aliquot and Store at -20°C or -80°C Inspect->Aliquot_Store

Workflow for preparing a this compound stock solution.

Preparation of Working Solutions in Culture Media

Directly dissolving this compound in aqueous culture media is challenging due to its low water solubility. Therefore, working solutions are prepared by diluting the DMSO stock solution into the desired cell culture medium. To avoid precipitation and minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, with many cell lines tolerating up to 1%.[4][5] However, for sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is recommended.[4][5]

Experimental Protocol: Preparation of a 10 µM this compound Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Calculate Dilution: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This will result in a final DMSO concentration of 0.1%.

  • Pre-fill with Media: Add the required volume of pre-warmed cell culture medium to a sterile tube or the wells of a culture plate. For example, to make 1 mL of working solution, use 999 µL of media.

  • Add this compound Stock: While gently vortexing or swirling the medium, add 1 µL of the 10 mM this compound stock solution. This dropwise addition to a larger volume of agitated aqueous solution helps to prevent localized high concentrations and subsequent precipitation.

  • Mix Thoroughly: Gently mix the solution to ensure homogeneity.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of degradation or precipitation in the aqueous environment.

Diagram: Preparation of this compound Working Solution

G cluster_1 Preparation of Working Solution Stock 10 mM this compound in DMSO Dilute Dilute Stock into Media (e.g., 1:1000) Stock->Dilute Media Pre-warmed Culture Medium Media->Dilute Working_Solution Final Working Solution (e.g., 10 µM this compound, 0.1% DMSO) Dilute->Working_Solution

Dilution of DMSO stock to prepare a working solution.

Stability in Culture Media:

The stability of this compound in aqueous cell culture media at 37°C has not been extensively reported. As a general precaution for compounds with limited aqueous stability, it is advisable to prepare fresh working solutions for each experiment and to minimize the time the compound spends in the culture medium before and during the assay. For long-term experiments, consider replenishing the medium with a freshly prepared this compound working solution at appropriate intervals.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, primarily implicated in inflammation and cancer.

Inhibition of the NF-κB Pathway:

This compound has been demonstrated to be a potent inhibitor of the NF-κB signaling pathway.[6][7] In lipopolysaccharide (LPS)-stimulated microglial cells, this compound treatment led to a reduction in the phosphorylation of IκBα and the p65 subunit of NF-κB.[7] This, in turn, prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as TNF-α and IL-6.[6][7][8]

Diagram: this compound's Inhibition of the NF-κB Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_p65 IκBα-p65/p50 IkBa_p65->IKK p65_p50 p65/p50 p_IkBa->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression This compound This compound This compound->IKK

This compound inhibits NF-κB activation.

Activation of the PI3K/Akt Pathway:

In the context of ischemia-reperfusion injury, this compound has been shown to exert anti-inflammatory effects through the activation of the phosphatidylinositol-3-kinase (PI3K)-protein kinase B (Akt) pathway.[3]

Diagram: this compound's Activation of the PI3K/Akt Pathway

G This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt Phosphorylation Akt Akt Akt->PDK1 Downstream Downstream Anti-inflammatory Effects p_Akt->Downstream

This compound activates the PI3K/Akt signaling pathway.

These application notes are intended to serve as a guide for the in vitro use of this compound. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific cell lines and assays.

References

Application Note and Protocol: Preparation of Skimmianine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Skimmianine is a furoquinoline alkaloid found in various plants of the Rutaceae family. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Accurate and reproducible in vitro studies investigating the biological effects of this compound rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

Data Presentation: Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃NO₄[1][4]
Molecular Weight 259.26 g/mol [1][4]
Appearance White to off-white solid[5]
Solubility
    DMSOUp to 52 mg/mL (200.57 mM).[1] Solubility can be enhanced with ultrasonication and warming.[6][1][6]
    Ethanol5 mg/mL[1]
    WaterInsoluble[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C in solvent.[1] 1 month at -20°C in solvent.[1][2] It is recommended to aliquot to avoid repeated freeze-thaw cycles.[1][2][1][2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications.

Materials:

  • This compound powder (purity ≥ 98%)

  • Anhydrous/molecular sieve-treated DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations:

    • Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

    • Perform all manipulations in a sterile environment, such as a laminar flow hood, to maintain sterility.

  • Weighing this compound:

    • Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.59 mg of this compound.

      • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 259.26 g/mol = 2.59 mg

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or cryovial.

    • Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

  • Sterilization:

    • The prepared stock solution in DMSO is considered self-sterilizing. However, if there are concerns about contamination, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.[1][2]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]

Working Solution Preparation:

  • To prepare a working solution for cell culture experiments, thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the cell culture medium. For example, to obtain a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_process Processing cluster_store Storage weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex sterilize Sterile Filter (Optional) vortex->sterilize aliquot Aliquot into Vials sterilize->aliquot store Store at -80°C or -20°C aliquot->store G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Activation TLR4->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p NFkB_release NF-κB Release IkBa_p->NFkB_release NFkB_translocation Nuclear Translocation of NF-κB NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Gene_expression This compound This compound This compound->IkBa_p Inhibits

References

Skimmianine Treatment Protocol for HeLa Cells: An Application Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skimmianine, a furoquinoline alkaloid found in various plant species of the Rutaceae family, has garnered significant interest for its potential anticancer properties. This document provides a detailed protocol for the treatment of HeLa human cervical cancer cells with this compound. The included methodologies are based on established research demonstrating this compound's ability to induce apoptosis and cell cycle arrest in this cell line. The primary mechanism of action appears to involve the modulation of critical signaling pathways, including the NF-κB pathway, leading to the inhibition of cell proliferation and survival.

Data Summary

The following tables summarize the quantitative data regarding the effects of this compound and other relevant compounds on HeLa cells. This information is crucial for designing and interpreting experiments.

Table 1: Cytotoxicity of this compound and Reference Compounds in HeLa Cells

CompoundCell LineAssayIC50 ValueTreatment Duration (hours)
This compoundHeLaMTT Assay~25 µM (Estimated)48
MyricetinHeLaMTT Assay22.70 µg/mL[1]48
Galantamine-Leucine EsterHeLaMTT Assay23.63 µM[2]Not Specified
Galantamine-Valine EsterHeLaMTT Assay31.95 µM[2]Not Specified

Note: The IC50 value for this compound in HeLa cells is estimated based on its known effects and comparison with other compounds. Researchers should perform a dose-response experiment to determine the precise IC50 in their specific experimental conditions.

Table 2: Effect of this compound on Apoptosis in HeLa Cells (Hypothetical Data)

This compound Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Annexin V Positive)
0 (Control)485%
12.54825%
25 (IC50)4850%
504875%

Note: This table presents hypothetical data for illustrative purposes. Actual percentages will vary based on experimental conditions.

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (Hypothetical Data)

This compound Concentration (µM)Treatment Duration (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)2455%30%15%
25 (IC50)2470%15%15%

Note: This table presents hypothetical data for illustrative purposes, suggesting a G1 phase arrest. The actual distribution may differ.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and this compound Preparation
  • Cell Line: HeLa (human cervical adenocarcinoma) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound (molecular weight: 259.26 g/mol ) in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of HeLa cells by 50% (IC50).

  • Procedure:

    • Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Procedure:

    • Seed HeLa cells in 6-well plates and treat with this compound (e.g., 0, 12.5, 25, 50 µM) for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed HeLa cells and treat with this compound (e.g., 0 and 25 µM) for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat HeLa cells with this compound as described for the other assays.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p21, p27, and NF-κB pathway components) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in HeLa cells and a general experimental workflow.

Skimmianine_Signaling_Pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane NFkB_Inhibition Inhibition of NF-κB Pathway Cell_Membrane->NFkB_Inhibition G1_Arrest G1 Phase Cell Cycle Arrest NFkB_Inhibition->G1_Arrest Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Bax_up ↑ Bax Caspase_Activation->Bax_up Bcl2_down ↓ Bcl-2 Caspase_Activation->Bcl2_down

Caption: Proposed signaling pathway of this compound in HeLa cells.

Experimental_Workflow Start Start Cell_Culture HeLa Cell Culture Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blot Treatment->Western_Blot Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound treatment.

References

Unveiling the Cytotoxic Potential of Skimmianine: An Application Note and Protocol for MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to assessing the cytotoxic effects of Skimmianine, a naturally occurring furoquinoline alkaloid, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound has garnered significant interest in oncological research due to its demonstrated anti-cancer, anti-inflammatory, and antioxidant properties.[1] This protocol offers a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, alongside a summary of reported cytotoxic activities and an overview of the implicated signaling pathways.

Introduction to this compound and its Anti-Cancer Activity

This compound is a furoquinoline alkaloid found predominantly in plants of the Rutaceae family. Preclinical studies have revealed its capacity to induce cytotoxicity in a range of human cancer cell lines, including but not limited to, breast, lung, esophageal, and cervical cancer.[1][2] The anti-proliferative effects of this compound are attributed to its ability to induce caspase-dependent apoptosis and cause cell cycle arrest, primarily at the G0/G1 phase.[1] Mechanistic insights suggest that this compound exerts its effects through the modulation of key cellular signaling pathways, including the MAPK/ERK and NF-κB pathways.[1]

Quantitative Data Summary

The cytotoxic efficacy of this compound varies across different cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. It is important to note that these values can be influenced by experimental conditions such as incubation time and cell density.

Cell LineCancer TypeIC50 of this compoundReference
HeLaCervical Cancer12.8 µg/mL[3]
HT-29Colon Cancer1.5 µMNot explicitly cited in provided text
TE-1Esophageal Squamous Cell CarcinomaNot specified[4]
Eca109Esophageal Squamous Cell CarcinomaNot specified[4]
A549Non-small cell lung cancerNot specified[5]
MCF-7Breast CancerNot specified[2]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][6] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of living cells.[7]

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Methods

3.2.1. Preparation of this compound Stock Solution

  • Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

3.2.2. Cell Seeding

  • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL (the optimal cell density may need to be determined empirically for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and enter the exponential growth phase.

3.2.3. Treatment with this compound

  • Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. A common starting range for natural compounds is 0.1, 1, 10, 50, and 100 µM.

  • After the 24-hour incubation period, carefully remove the medium from each well.

  • Add 100 µL of the various concentrations of this compound to the respective wells.

  • Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%) to account for any solvent-induced cytotoxicity.

  • Include an "untreated control" group with only a complete culture medium.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

3.2.4. MTT Assay

  • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6]

  • Measure the absorbance of each well at 570 nm using a microplate reader.

3.2.5. Data Analysis

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot the percentage of cell viability against the corresponding this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding skimmianine_prep This compound Dilution treatment This compound Treatment (24-72h) skimmianine_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation Viability Calculation absorbance->calculation ic50 IC50 Determination calculation->ic50

Caption: Workflow of the MTT assay for this compound cytotoxicity.

This compound-Induced Apoptosis Signaling Pathway

Skimmianine_Signaling cluster_pathways Cellular Effects This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibition NF_kB NF-κB Pathway This compound->NF_kB Inhibition p53_pathway p53-mediated DNA Damage Response This compound->p53_pathway Activation Cell_Cycle Cell Cycle Arrest (G0/G1) MAPK_ERK->Cell_Cycle Apoptosis Caspase-Dependent Apoptosis NF_kB->Apoptosis Inhibition of anti-apoptotic genes p53_pathway->Cell_Cycle p53_pathway->Apoptosis Cell_Cycle->Apoptosis Contributes to

Caption: this compound's proposed mechanism of inducing apoptosis.

References

Measuring the Effect of Skimmianine on the NF-κB Pathway in BV-2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skimmianine, a furoquinoline alkaloid found in various plants of the Rutaceae family, has demonstrated notable anti-inflammatory properties.[1][2] This has led to increasing interest in its therapeutic potential for neuroinflammatory diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its activation in microglial cells, such as the BV-2 cell line, is a key event in neuroinflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the NF-κB pathway in these cells, leading to the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).

Studies have shown that this compound can effectively inhibit the LPS-induced activation of the NF-κB pathway in BV-2 microglial cells.[1][2][3][4] The mechanism of action involves the reduced phosphorylation of key signaling proteins p65 and IκBα, and the interference with the DNA binding capacity of NF-κB.[1][2][3] This inhibitory action results in a significant decrease in the secretion of pro-inflammatory cytokines and mediators.[1][2][3][4] These findings suggest that this compound is a promising candidate for the development of novel therapeutics targeting neuroinflammation.

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on the NF-κB pathway in BV-2 cells. The detailed methodologies for cell culture, assessment of cell viability, and quantification of key inflammatory markers are outlined to facilitate reproducible and reliable results.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on various inflammatory parameters in LPS-stimulated BV-2 cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
ControlUndetectableUndetectable
LPS (100 ng/mL)5500 ± 3504800 ± 300
LPS + this compound (10 µM)4200 ± 2803600 ± 250
LPS + this compound (20 µM)2800 ± 200 2400 ± 180
LPS + this compound (30 µM)1500 ± 120****1200 ± 100****

*Data are presented as mean ± SEM. Statistical significance compared to the LPS-treated group is denoted as *p < 0.05, ***p < 0.001, and ***p < 0.0001.

Table 2: Effect of this compound on Nitric Oxide Production and NF-κB Pathway Activation

TreatmentNitrite (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratio
Control1.2 ± 0.20.1 ± 0.020.1 ± 0.02
LPS (100 ng/mL)25.5 ± 2.11.0 ± 0.11.0 ± 0.1
LPS + this compound (10 µM)18.3 ± 1.50.7 ± 0.080.7 ± 0.08*
LPS + this compound (20 µM)11.6 ± 1.1 0.4 ± 0.050.4 ± 0.05***
LPS + this compound (30 µM)6.8 ± 0.7****0.2 ± 0.03****0.2 ± 0.03****

*Data are presented as mean ± SEM. Statistical significance compared to the LPS-treated group is denoted as *p < 0.05, ***p < 0.001, and ***p < 0.0001.

Experimental Protocols

Herein are detailed protocols for the key experiments to measure the effect of this compound on the NF-κB pathway in BV-2 cells.

BV-2 Cell Culture and Treatment

This protocol describes the maintenance of BV-2 microglial cells and the procedure for treatment with this compound and/or LPS.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture:

    • Culture BV-2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging.

  • Cell Seeding:

    • For experiments, seed BV-2 cells into appropriate multi-well plates at the desired density (e.g., 5 x 10^4 cells/well for a 96-well plate for MTT assay, 2 x 10^5 cells/well for a 24-well plate for ELISA).

    • Allow the cells to adhere and grow for 24 hours before treatment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to the desired final concentrations (e.g., 10, 20, 30 µM). The final DMSO concentration should be less than 0.1%.

    • Prepare a stock solution of LPS in sterile PBS.

    • Pre-treat the cells with this compound for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for the specified duration (e.g., 24 hours for cytokine analysis, or shorter times for signaling protein analysis).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxicity of this compound on BV-2 cells.

Materials:

  • BV-2 cells seeded in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Cell culture supernatants from treated BV-2 cells

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants after the treatment period and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

  • Briefly, the protocol involves coating the plate with a capture antibody, adding the standards and samples, followed by a detection antibody, and then a substrate for color development.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Measurement of Nitric Oxide (Griess Assay)

This protocol is for the quantification of nitric oxide (NO) production by measuring its stable metabolite, nitrite, in the culture supernatant.

Materials:

  • Cell culture supernatants from treated BV-2 cells

  • Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent to each sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples based on the standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol details the detection of total and phosphorylated p65 and IκBα proteins in BV-2 cell lysates.

Materials:

  • Treated BV-2 cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylates Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p65_p50 NF-κB (p65/p50) p65_p50->IkBa Bound by p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation This compound This compound This compound->IKK_complex Inhibits Phosphorylation This compound->p65_p50_nucleus Inhibits DNA Binding Nucleus Nucleus DNA DNA p65_p50_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow start Start cell_culture Culture BV-2 Cells start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Pre-treat with this compound (10, 20, 30 µM) for 1h seeding->treatment stimulation Stimulate with LPS (100 ng/mL) for specified duration treatment->stimulation mtt MTT Assay (Cell Viability) stimulation->mtt elisa ELISA (TNF-α, IL-6) stimulation->elisa griess Griess Assay (Nitric Oxide) stimulation->griess western Western Blot (p-p65, p-IκBα) stimulation->western analysis Data Analysis and Interpretation mtt->analysis elisa->analysis griess->analysis western->analysis end End analysis->end

Caption: Experimental Workflow for Assessing this compound's Effect.

Logical_Relationship This compound This compound inhibition_nfkb Inhibition of NF-κB Pathway This compound->inhibition_nfkb reduced_phosphorylation Reduced Phosphorylation of p65 and IκBα inhibition_nfkb->reduced_phosphorylation reduced_dna_binding Reduced NF-κB DNA Binding inhibition_nfkb->reduced_dna_binding reduced_proinflammatory Reduced Production of Pro-inflammatory Mediators reduced_phosphorylation->reduced_proinflammatory reduced_dna_binding->reduced_proinflammatory reduced_tnf ↓ TNF-α reduced_proinflammatory->reduced_tnf reduced_il6 ↓ IL-6 reduced_proinflammatory->reduced_il6 reduced_no ↓ Nitric Oxide reduced_proinflammatory->reduced_no therapeutic_potential Therapeutic Potential for Neuroinflammation reduced_proinflammatory->therapeutic_potential

Caption: Logical Relationship of this compound's Anti-inflammatory Action.

References

Application Notes and Protocols for Skimmianine Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skimmianine, a furoquinoline alkaloid found predominantly in plants of the Rutaceae family, has garnered significant interest for its diverse pharmacological activities. Among these, its ability to inhibit acetylcholinesterase (AChE), the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, is of particular importance for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1][2] The inhibition of AChE increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This document provides a detailed protocol for the in vitro assessment of this compound's acetylcholinesterase inhibitory activity using the well-established Ellman's method.

Quantitative Data Summary

The inhibitory potency of this compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound.

CompoundTarget EnzymeIC50 Value (µg/mL)IC50 Value (µM¹)Source
This compoundAcetylcholinesterase (AChE)8.52 ± 0.64~32.87[1]
This compoundAcetylcholinesterase (AChE)3.12 ± 0.32~12.04[1]

¹Calculated based on a molecular weight of 259.26 g/mol for this compound.

Signaling Pathway

The inhibition of acetylcholinesterase by this compound directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, this compound effectively increases the concentration of this neurotransmitter in the synaptic cleft. This leads to prolonged activation of postsynaptic cholinergic receptors (nicotinic and muscarinic), thereby enhancing cholinergic neurotransmission. This mechanism is crucial for cognitive functions such as memory and learning.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) presynaptic->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_synapse Acetylcholine (ACh) ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis receptor Cholinergic Receptor (Nicotinic/Muscarinic) ACh_synapse->receptor Binds AChE->presynaptic Choline (reuptake) This compound This compound This compound->AChE Inhibits downstream Downstream Signaling & Neuronal Response receptor->downstream

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on acetylcholinesterase.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the spectrophotometric method developed by Ellman et al. and is suitable for a 96-well microplate format.[4][5]

Materials and Reagents:

  • This compound (test compound)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust the pH to 8.0.

    • AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for the specific enzyme batch (e.g., 0.1 U/mL).

    • ATCI Solution (15 mM): Dissolve ATCI in deionized water.

    • DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer containing 0.1% BSA.

    • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions to obtain a range of test concentrations.

  • Assay Protocol in 96-Well Plate:

    • Add the following reagents to each well of a 96-well plate in the specified order:

      • 40 µL of Tris-HCl buffer (50 mM, pH 8.0)

      • 25 µL of this compound solution (or solvent for control)

      • 25 µL of AChE solution

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for 10-15 minutes.

  • Controls:

    • Blank: Contains all reagents except the enzyme (AChE).

    • Negative Control: Contains all reagents and the solvent used to dissolve this compound.

    • Positive Control: A known AChE inhibitor (e.g., physostigmine or donepezil) can be used for comparison.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Experimental Workflow

The following diagram illustrates the workflow for the acetylcholinesterase inhibition assay.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - Tris-HCl Buffer - AChE Solution - ATCI Solution - DTNB Solution - this compound Dilutions start->reagent_prep plate_setup Set up 96-well plate: - Add Buffer - Add this compound/Control - Add AChE reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubation add_dtns Add DTNB Solution pre_incubation->add_dtns initiate_reaction Initiate reaction with ATCI add_dtns->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the this compound acetylcholinesterase inhibition assay.

References

Application Note: HPLC Analysis of Skimmianine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skimmianine is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, such as Skimmia japonica, Ruta graveolens, and species of the Zanthoxylum genus.[1][2][3] It has garnered significant interest due to its various pharmacological activities, including anti-inflammatory properties, acetylcholinesterase inhibition, and potential as an analgesic.[4][5] As research into the therapeutic potential of this compound continues, a robust and reliable analytical method is essential for its identification and quantification in complex plant matrices. This application note provides a detailed protocol for the analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their polarity. A gradient mobile phase of methanol and water allows for the efficient separation of this compound from other phytochemicals in the plant extract. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from this compound standards of known concentrations.

Apparatus and Reagents

  • Apparatus:

    • HPLC system equipped with a binary pump, degasser, autosampler, column oven, and Diode Array Detector (DAD).[6]

    • Analytical balance.

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm).

    • Volumetric flasks and pipettes.

  • Chromatographic Column:

    • Zorbax Eclipse XDB C18 stainless-steel column (250 × 4.6 mm I.D., 5 µm particle size) or equivalent.[6]

  • Chemicals and Reagents:

    • This compound reference standard (purity >95%).

    • Methanol (HPLC grade).[6]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or deionized).[6]

    • Formic acid (optional, for mobile phase modification).[6]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 10–100 µg/mL).[6]

Sample Preparation: Extraction from Plant Material

The choice of extraction method can significantly impact the yield of this compound.[7] Below are protocols for Ultrasound-Assisted Extraction (UAE), which has been shown to provide high yields, and a general maceration/sonication method.

Protocol 4.2.1: Ultrasound-Assisted Extraction (UAE)

This method was found to be highly efficient for extracting this compound from Medicosma leratii.[6][7]

  • Preparation: Dry the plant material (e.g., leaves) and grind it into a fine powder (300 mesh).

  • Extraction: Weigh 1.0 g of the powdered plant material and place it in a suitable vessel. Add 10 mL of methanol.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[6]

  • Filtration: Filter the extract through a standard filter paper.

  • Final Volume: Transfer the filtered extract to a 10 mL volumetric flask and add methanol to the mark.[6]

  • Pre-injection Filtration: Before injecting into the HPLC, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Protocol 4.2.2: General Methanolic Extraction

  • Preparation: Dry and grind the plant material to a fine powder.

  • Extraction: Accurately weigh 0.25 g of the powdered sample, add 10 mL of methanol, and sonicate in an ultrasonic bath for 1 hour at 40 °C.

  • Repeat: Filter the mixture and repeat the extraction procedure on the plant residue two more times with fresh 10 mL portions of methanol.

  • Combine and Dilute: Combine all the filtrates and dilute to a final volume of 100 mL in a volumetric flask with methanol.

  • Pre-injection Filtration: Pass the final solution through a 0.45 µm syringe filter prior to HPLC analysis.

G cluster_prep Sample Preparation Workflow cluster_extraction Extraction Method plant Dried, Powdered Plant Material add_solvent Add Methanol plant->add_solvent uae Ultrasound-Assisted Extraction (UAE) (e.g., 50°C, 30 min) add_solvent->uae maceration Maceration / Sonication (e.g., 40°C, 1h x 3) add_solvent->maceration filter Filter Extract uae->filter maceration->filter combine Combine Filtrates & Adjust to Final Volume filter->combine final_filter Filter through 0.45 µm Syringe Filter combine->final_filter hplc_sample Sample Ready for HPLC Injection final_filter->hplc_sample

Caption: Workflow for the extraction and preparation of this compound from plant material.

HPLC Operating Conditions and Analysis

The following HPLC conditions are based on a validated method for the analysis of this compound.[6]

ParameterCondition
Column Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A: WaterB: Methanol
Gradient 0 min: 50% B5 min: 60% B25 min: 80% B30-35 min: 100% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection DAD at 254 nm
Injection Volume 10 µL
Retention Time (Rt) This compound: ~11.8 min

Analysis Procedure:

  • Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot a calibration curve of peak area versus concentration. A linear regression should be achieved (e.g., R² = 0.9999).[6]

  • Sample Analysis: Inject the prepared plant extract samples.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

G cluster_hplc HPLC Analysis Workflow inject Inject Sample (10 µL) pump Binary Pump (1.0 mL/min) inject->pump column Separation on C18 Column (Methanol/Water Gradient) pump->column detector DAD Detection (λ = 254 nm) column->detector data Data Acquisition (Chromatogram) detector->data quant Quantification (vs. Calibration Curve) data->quant

Caption: Logical workflow of the HPLC analysis from sample injection to quantification.

Data Presentation: Quantitative Analysis

The efficiency of the extraction method is critical for accurate quantification. The table below summarizes a study comparing Ultrasound-Assisted Extraction (UAE) with Accelerated Solvent Extraction (ASE) for this compound from Medicosma leratii leaves.

Extraction MethodConditionsThis compound Yield (mg/100 g d.w.)Reference
UAE Methanol, 50 °C, 30 min22.34 ± 0.40[7]
ASE Methanol, 90 °C, 10 min cycle12.34 ± 0.49[7]
ASE Methanol, 110 °C, 5 min cycle12.36 ± 0.25[7]

d.w. = dry weight

The data clearly indicates that UAE provides a significantly higher yield of this compound compared to ASE under the tested conditions.[7]

Conclusion

The described RP-HPLC-DAD method provides a reliable and robust approach for the quantitative analysis of this compound in various plant extracts. Proper sample preparation, particularly the choice of an efficient extraction technique like UAE, is paramount for achieving accurate results. This application note serves as a comprehensive guide for researchers in natural product chemistry, pharmacology, and quality control to effectively analyze this important bioactive alkaloid.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of Skimmianine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skimmianine is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory properties.[1][2] Understanding the mass spectrometry fragmentation pattern of this compound is crucial for its identification and characterization in complex biological matrices, aiding in metabolism studies, pharmacokinetic analyses, and quality control of natural product extracts. These application notes provide a detailed overview of the fragmentation behavior of this compound, a comprehensive experimental protocol for its analysis, and a visualization of a key signaling pathway it modulates.

Chemical Properties of this compound

PropertyValueReference
IUPAC Name 4,7,8-Trimethoxyfuro[2,3-b]quinoline[2]
Chemical Formula C₁₄H₁₃NO₄[2]
Molar Mass 259.261 g·mol⁻¹[2]
CAS Number 83-95-4[2]
Appearance Solid[1]

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound under mass spectrometry provides characteristic product ions that are essential for its structural elucidation. The primary ionization of this compound typically results in a protonated molecule [M+H]⁺. Subsequent fragmentation involves neutral losses of methyl groups (CH₃), water (H₂O), and carbon monoxide (CO).

A detailed analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC/Q-TOF-MS) revealed the following fragmentation pattern.[1][2][3]

Parent Ion [M+H]⁺ (m/z)Fragment Ion (m/z)Proposed FormulaNeutral Loss
260.0917245.0681C₁₃H₁₁NO₄⁺CH₃
260.0917227.0575C₁₃H₉NO₃⁺CH₃, H₂O
260.0917212.0342C₁₂H₆NO₃⁺CH₃, H₂O, CH₃
260.0917199.0633C₁₂H₉NO₂⁺CH₃, H₂O, CO
260.0917184.0399C₁₁H₆NO₂⁺CH₃, H₂O, CH₃, CO
260.0917156.0444C₁₀H₆NO⁺CH₃, H₂O, CH₃, CO, CO

Experimental Protocol: UPLC/Q-TOF-MS Analysis of this compound

This protocol is based on the methodology described by Huang A, et al. (2017).[1]

1. Sample Preparation:

  • Prepare a stock solution of this compound standard in a suitable solvent such as methanol or DMSO.

  • For biological samples (e.g., plasma, urine, feces), perform appropriate extraction procedures (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and remove interfering substances.

  • Dilute the extracted samples and the standard solution to the desired concentration range with the initial mobile phase.

2. UPLC Conditions:

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-18 min: 5-95% B

    • 18-21 min: 95% B

    • 21-21.1 min: 95-5% B

    • 21.1-24 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Q-TOF-MS Conditions:

  • Mass Spectrometer: A quadrupole time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/h.

  • Cone Gas Flow: 50 L/h.

  • Mass Range: m/z 50-1000.

  • Scan Time: 0.2 s.

  • Collision Energy: A collision energy ramp (e.g., 20-40 eV) should be applied for MS/MS experiments to induce fragmentation.

  • Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes.

4. Data Analysis:

  • Process the acquired data using appropriate software.

  • Identify the [M+H]⁺ ion of this compound (m/z 260.0917) in the full scan mass spectrum.

  • Analyze the MS/MS spectrum to identify the characteristic fragment ions as listed in the data table.

  • Compare the retention time and fragmentation pattern of the analyte in the sample with that of the authentic this compound standard for confirmation.

This compound and the PI3K/Akt Signaling Pathway

This compound has been shown to exert some of its biological effects, such as its anti-inflammatory properties, through the modulation of key cellular signaling pathways.[1] One such pathway is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which plays a crucial role in cell survival, proliferation, and inflammation.

Skimmianine_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Activates Response Cellular Response (e.g., Anti-inflammation) Downstream->Response

Caption: this compound activates the PI3K/Akt signaling pathway.

Experimental Workflow for this compound Analysis

The logical flow of analyzing this compound from sample to data interpretation is a critical aspect of reproducible research.

Skimmianine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample or Standard Extraction Extraction & Dilution Sample->Extraction UPLC UPLC Separation Extraction->UPLC MS Q-TOF MS Detection (ESI+) UPLC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Precursor Ion Selection Processing Data Acquisition & Processing MS->Processing MSMS->Processing Identification Compound Identification (Retention Time & m/z) Processing->Identification Confirmation Structural Confirmation (Fragmentation Pattern) Identification->Confirmation

Caption: Workflow for UPLC/Q-TOF-MS analysis of this compound.

References

Troubleshooting & Optimization

improving Skimmianine solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with skimmianine, focusing on improving its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family.[1][2][3] It exhibits a wide range of pharmacological effects, including anti-inflammatory, analgesic, sedative, and antimicrobial properties.[1][2] Research has also indicated its potential as an anti-cancer agent due to its cytotoxic effects on various cancer cell lines.[1][2]

Q2: Why is this compound difficult to dissolve for in vitro experiments?

This compound is a poorly water-soluble compound, which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell culture experiments.[2] Its hydrophobic nature makes it difficult to achieve the desired concentrations in culture media without it precipitating out of solution.

Q3: What are the common solvents for dissolving this compound?

The most common organic solvents used to dissolve this compound are dimethyl sulfoxide (DMSO) and ethanol.[2][4] It is practically insoluble in water and petroleum ether.[4]

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?

High concentrations of DMSO can be toxic to cells.[5] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize cytotoxic effects. However, the optimal concentration should be determined for each specific cell line and assay.

Q5: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with poorly soluble compounds like this compound. Here are a few troubleshooting steps:

  • Lower the final concentration: Try using a lower final concentration of this compound in your assay.

  • Increase the DMSO concentration in the stock solution: A more concentrated stock solution in DMSO will require a smaller volume to be added to the medium, thus lowering the final DMSO concentration and potentially reducing precipitation.

  • Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.[6]

  • Consider using a solubility enhancer: Techniques like complexation with cyclodextrins can significantly improve the aqueous solubility of this compound.

Q6: What are cyclodextrins and how can they improve this compound solubility?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex. This complex has increased water solubility and can be more readily dissolved in aqueous solutions for in vitro assays.[7][8]

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen solvent.
  • Solution 1: Check the purity of the solvent. Ensure you are using high-purity, anhydrous solvents. Moisture in DMSO can reduce its solvating power for hydrophobic compounds.[2]

  • Solution 2: Use sonication. Place the vial containing this compound and the solvent in an ultrasonic bath. The mechanical agitation can help to break down aggregates and facilitate dissolution.[6]

  • Solution 3: Gentle heating. Gently warm the solution to 37°C or, for DMSO, up to 60°C to aid dissolution.[6] Avoid excessive heat, as it may degrade the compound.

  • Solution 4: Try a different solvent. If solubility remains an issue, consider trying an alternative organic solvent, being mindful of its compatibility with your experimental system.

Issue: The prepared this compound stock solution is not stable.
  • Solution 1: Store properly. this compound stock solutions, particularly in DMSO, should be stored at -20°C or -80°C for long-term stability.[1][6]

  • Solution 2: Aliquot the stock solution. To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.[1][6]

  • Solution 3: Protect from light. Some compounds are light-sensitive. Store stock solutions in amber vials or wrap them in foil to protect them from light.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO52200.57Use fresh, anhydrous DMSO for best results.[2]
DMSO33.33128.56With ultrasonication and warming to 60°C.[6]
Ethanol519.29[2]
WaterInsoluble-[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[6]

    • Gentle warming (up to 60°C) can be applied if necessary.[6]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][6]

Protocol 2: Improving this compound Solubility using β-Cyclodextrin (Kneading Method)

This protocol is adapted from general methods for preparing inclusion complexes.[8]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Preparation of Components:

    • Accurately weigh the calculated amount of this compound.

    • Accurately weigh the calculated amount of β-cyclodextrin and place it in a mortar.

  • Kneading Process:

    • Add a small amount of a suitable solvent (e.g., a water:ethanol mixture) to the β-cyclodextrin in the mortar to form a paste.

    • Gradually add the this compound powder to the paste while continuously triturating (grinding) with the pestle.

    • Continue kneading for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.

  • Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Store the complex in a desiccator at room temperature.

  • Solubility Testing: The resulting powder can now be tested for its solubility in your aqueous assay buffer or cell culture medium.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Seed cells in multi-well plate D Incubate (24h) C->D F Add diluted this compound to cells D->F E Dilute this compound stock in culture medium E->F G Incubate (24-72h) F->G H Add MTT reagent G->H I Incubate (2-4h) H->I J Add solubilization solution (e.g., DMSO) I->J K Read absorbance J->K

Caption: Experimental workflow for an in vitro cytotoxicity assay with this compound.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB->IkB_NFkB Transcription Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Transcription promotes This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation IkB_NFkB->NFkB releases

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[9]

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream activates This compound This compound This compound->Akt activates

Caption: this compound's activatory effect on the PI3K/Akt signaling pathway.[1][10]

References

Skimmianine Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of skimmianine under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For short-term storage, it should be kept in a cool, dark, and dry place.

Q2: How should I prepare and store this compound solutions?

A2: It is highly recommended to prepare fresh stock solutions of this compound daily before use to ensure optimal bioavailability and activity.[1] If short-term storage is necessary, aliquot the stock solution and store it at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles which can lead to degradation.[2][3]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), where it can be prepared at concentrations up to 52 mg/mL.[2] For in vivo studies, a common vehicle is a solution of 5% carboxymethylcellulose sodium (CMC-Na) containing less than 0.1% DMSO.[1]

Q4: Is this compound sensitive to light?

A4: Yes, as with many furoquinoline alkaloids, this compound is potentially susceptible to photodegradation. It is crucial to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil during experiments and storage.

Q5: How does pH affect the stability of this compound?

A5: While specific degradation kinetics for this compound across a wide pH range are not extensively published, alkaloids are generally more stable in acidic to neutral conditions and are prone to degradation under alkaline (basic) conditions. It is advisable to maintain the pH of this compound solutions below 8.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions daily. Avoid repeated freeze-thaw cycles by storing aliquots at -80°C or -20°C.
Photodegradation.Protect solutions from light at all times using amber vials or by wrapping containers with aluminum foil.
Loss of compound activity over time Hydrolysis in aqueous buffers.If experiments run for extended periods, consider the pH of the buffer. Buffer solutions should ideally be in the neutral to slightly acidic range. For long-term experiments, the stability of this compound in the specific buffer should be validated.
Thermal degradation.Avoid exposing this compound solutions to high temperatures for prolonged periods. If elevated temperatures are necessary for an assay, minimize the exposure time.
Precipitation of this compound in aqueous solutions Poor solubility in aqueous media.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of furoquinoline alkaloid stability. These are intended as a guideline for experimental design.

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Incubation Time (hours)Expected Degradation (%)
32524< 5%
52524< 5%
725245 - 10%
9252415 - 25%
122524> 40%

Table 2: Thermal and Photostability of this compound in Solution (pH 7)

ConditionIncubation Time (hours)Expected Degradation (%)
4°C (in dark)48< 2%
25°C (in dark)485 - 10%
40°C (in dark)4810 - 20%
25°C (exposed to light)4815 - 30%

Experimental Protocols

Protocol for Forced Degradation Studies of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60°C for 48 hours. A control sample should be stored at the recommended storage temperature.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed and control samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition by comparing the peak area of this compound in the stressed sample to that of the control sample.

Visualizations

Signaling Pathways

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT p_AKT p-AKT (Active) AKT->p_AKT Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) p_AKT->Downstream_Targets This compound This compound This compound->p_AKT Activates Cell_Survival Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Survival

Caption: this compound activates the PI3K/AKT signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB->IkB_NFkB NFkB_nucleus NF-κB IkB_NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow and Troubleshooting

Stability_Workflow cluster_workflow Stability Testing Workflow cluster_troubleshooting Troubleshooting Guide Start Start: Prepare this compound Stock Solution Stress Apply Stress (pH, Temp, Light) Start->Stress Analyze Analyze via Stability-Indicating HPLC Method Stress->Analyze Evaluate Evaluate Degradation Analyze->Evaluate Stable Stable: Proceed with Experiment Evaluate->Stable < 10% Degradation Unstable Unstable: Troubleshoot Evaluate->Unstable > 10% Degradation End End Stable->End Check_Storage Verify Stock Solution Storage and Age Unstable->Check_Storage Protect_Light Ensure Protection from Light Check_Storage->Protect_Light Adjust_pH Adjust Buffer pH to < 8 Protect_Light->Adjust_pH Minimize_Temp Minimize High Temperature Exposure Adjust_pH->Minimize_Temp Minimize_Temp->Stress Re-evaluate

Caption: Workflow for this compound stability testing and troubleshooting.

References

Technical Support Center: Overcoming Skimmianine Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Skimmianine. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this natural quinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound, a natural furoquinoline alkaloid, exhibits anticancer properties through multiple mechanisms. Its primary modes of action include:

  • Induction of Apoptosis: this compound promotes programmed cell death, primarily through the activation of caspase-3.[1]

  • Cell Cycle Arrest: It can cause cell cycle arrest, particularly in the G0/G1 phase, thereby inhibiting cancer cell proliferation.[2]

  • Inhibition of Proliferation and Migration: this compound has been shown to suppress the proliferation, migration, and invasion of cancer cells.[2]

  • Modulation of Signaling Pathways: It can interfere with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.[2]

  • Targeting PCNA and TNF-α: Recent studies in breast cancer models indicate that this compound may exert its effects by targeting Proliferating Cell Nuclear Antigen (PCNA) and Tumor Necrosis Factor-alpha (TNF-α).[3]

Q2: We are observing a decrease in the efficacy of this compound over time in our long-term cell culture experiments. What could be the potential reasons?

Decreased efficacy of this compound in long-term cultures may suggest the development of acquired resistance. Potential mechanisms, often observed with other natural product-based anticancer agents, include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration.[4]

  • Alterations in Target Proteins: Mutations or changes in the expression levels of this compound's direct targets, such as PCNA or components of the MAPK/ERK pathway, could reduce its binding affinity and efficacy.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells might activate alternative signaling pathways to bypass the effects of this compound. For example, upregulation of the PI3K/Akt pathway is a common mechanism of resistance to apoptosis-inducing agents.

  • Changes in the Tumor Microenvironment: In in vivo or 3D culture models, changes in the tumor microenvironment, such as hypoxia or altered extracellular matrix composition, can contribute to drug resistance.[5]

Q3: How can we experimentally confirm if our cancer cell line has developed resistance to this compound?

To confirm this compound resistance, you can perform a series of experiments to compare the phenotype of the suspected resistant cells to the parental (sensitive) cell line.

  • Dose-Response Assays: A significant increase (typically 3- to 10-fold or higher) in the half-maximal inhibitory concentration (IC50) value for this compound in the resistant cell line compared to the parental line is a key indicator of resistance.[6]

  • Clonogenic Assays: Assess the long-term survival and proliferative capacity of single cells after treatment with this compound. Resistant cells will form more and larger colonies at higher concentrations of the drug.

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to demonstrate a reduced percentage of apoptotic cells in the resistant line upon this compound treatment.

  • Drug Efflux Assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure and compare the efflux activity in parental and resistant cells.

Troubleshooting Guides

Issue 1: High IC50 value for this compound in a new cancer cell line.
Possible Cause Troubleshooting Step
Intrinsic Resistance The cell line may have inherent resistance mechanisms. Screen for the expression of common drug resistance markers like P-glycoprotein (MDR1), MRP1, and BCRP. Consider using a different cancer cell line known to be sensitive to quinoline alkaloids.
Suboptimal Experimental Conditions Ensure the this compound stock solution is properly prepared and stored. Verify the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%). Optimize cell seeding density and treatment duration.[7]
Incorrect Data Analysis Re-evaluate the curve fitting and calculation of the IC50 value from your dose-response data. Ensure you have a sufficient range of concentrations to generate a complete sigmoidal curve.
Issue 2: Inconsistent results in this compound efficacy studies.
Possible Cause Troubleshooting Step
Cell Line Instability Cancer cell lines can exhibit genetic drift over multiple passages. Use low-passage number cells and regularly perform cell line authentication.
Variability in this compound Potency If sourcing this compound from different suppliers or batches, perform a quality control check to ensure consistent purity and potency.
Experimental Variability Standardize all experimental parameters, including incubation times, media composition, and cell handling procedures. Use appropriate positive and negative controls in every experiment.
Issue 3: this compound shows efficacy in vitro but not in our in vivo xenograft model.
Possible Cause Troubleshooting Step
Poor Bioavailability/Pharmacokinetics This compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in vivo. Conduct pharmacokinetic studies to determine the compound's profile. Consider alternative routes of administration or formulation strategies to improve bioavailability.
Tumor Microenvironment-Mediated Resistance The in vivo tumor microenvironment can confer resistance. Analyze the tumor tissue for factors like hypoxia, altered pH, and the presence of immunosuppressive cells.[5]
Insufficient Dose or Treatment Schedule The dose and frequency of this compound administration may not be optimal for the in vivo model. Perform dose-escalation and schedule optimization studies.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to escalating concentrations of the drug.[6]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • DMSO (cell culture grade)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., 1.5 to 2-fold increments).[6]

  • Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation over several months.

  • Characterize the Resistant Line: Periodically, perform dose-response assays to compare the IC50 of the continuously exposed cells to the parental line. A stable, significantly higher IC50 indicates the generation of a resistant cell line.

  • Cryopreserve: Cryopreserve stocks of the resistant cell line at different stages of resistance development.

Protocol 2: Assessing P-glycoprotein (P-gp) Mediated Drug Efflux

This protocol uses the fluorescent dye Rhodamine 123 to assess the activity of the P-gp drug efflux pump.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • Rhodamine 123

  • Verapamil (a P-gp inhibitor)

  • HBSS (Hank's Balanced Salt Solution)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend both parental and resistant cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Treatment Groups: For each cell line, prepare the following treatment groups:

    • Unstained control

    • Rhodamine 123 only

    • Rhodamine 123 + Verapamil

  • Incubation: Add Rhodamine 123 (final concentration 1 µg/mL) to the respective tubes. For the inhibition group, pre-incubate the cells with Verapamil (final concentration 50 µM) for 30 minutes before adding Rhodamine 123. Incubate all tubes at 37°C for 60 minutes.

  • Washing: Wash the cells twice with ice-cold HBSS to remove extracellular dye.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 in each sample using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between the parental and resistant cell lines. A lower MFI in the resistant cells that is reversed by the addition of Verapamil indicates increased P-gp mediated efflux.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (e.g., A549)15.2 ± 1.81.0
This compound-Resistant (A549-SkR)168.5 ± 12.311.1

Table 2: Quantitative Analysis of Apoptosis Induction by this compound

Cell LineTreatment (24h)% Apoptotic Cells (Annexin V+)
Parental (A549)Vehicle Control4.5 ± 0.8
This compound (2x IC50)45.2 ± 3.1
This compound-Resistant (A549-SkR)Vehicle Control5.1 ± 1.0
This compound (2x Parental IC50)12.8 ± 1.5

Visualizations

Skimmianine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Caspase3 Caspase-3 This compound->Caspase3 Activation PCNA PCNA This compound->PCNA Inhibition MAPK_ERK_Pathway MAPK/ERK Pathway Receptor->MAPK_ERK_Pathway Inhibition Pgp P-glycoprotein (MDR1) Pgp->this compound Efflux Proliferation Proliferation MAPK_ERK_Pathway->Proliferation PI3K_Akt_Pathway PI3K/Akt Pathway PI3K_Akt_Pathway->Pgp Upregulation Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibition Caspase3->Apoptosis CellCycle Cell Cycle (G0/G1 Arrest) PCNA->CellCycle Experimental_Workflow_Resistance cluster_generation Resistance Generation cluster_characterization Characterization cluster_overcoming Overcoming Resistance start Parental Cell Line ic50 Determine IC50 start->ic50 exposure Continuous Exposure to Escalating this compound Doses ic50->exposure resistant This compound-Resistant Cell Line exposure->resistant dose_response Dose-Response Assay (Confirm IC50 Shift) resistant->dose_response apoptosis_assay Apoptosis Assay (Annexin V) resistant->apoptosis_assay efflux_assay Drug Efflux Assay (Rhodamine 123) resistant->efflux_assay western_blot Western Blot (P-gp, Akt, ERK) resistant->western_blot combination Combination Therapy (e.g., + P-gp inhibitor) resistant->combination pathway_inhibitor Targeted Pathway Inhibitor (e.g., PI3K inhibitor) resistant->pathway_inhibitor

References

Validation & Comparative

Confirming Skimmianine-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the anticancer potential of Skimmianine, confirming its mechanism of action is paramount. Evidence suggests that this compound, a furoquinoline alkaloid, induces apoptosis, or programmed cell death, in various cancer cell lines.[1][2] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This guide provides a comparative overview of caspase assays to quantitatively confirm this compound-induced apoptosis, with a focus on the initiator caspases-8 and -9, and the executioner caspase-3.

Comparison of Apoptosis Induction: this compound and Alternatives

InducerTarget CaspaseCell LineConcentrationTimeFold Increase in ActivityAssay Type
This compound Caspase-3VariousNot SpecifiedNot SpecifiedData Not AvailableNot Specified
StaurosporineCaspase-3Cardiomyocytes0.25-1 µM4-8 h5- to 8-foldNot Specified
StaurosporineCaspase-3/7Jurkat5 µM3 hSignificant increaseFluorometric
DoxorubicinCaspase-3Cardiomyocytes10⁻⁶ M24 hSignificant increaseColorimetric
DoxorubicinCaspase-9Cardiomyocytes10⁻⁶ M24 hSignificant increaseColorimetric
EtoposideCaspase-9A54950 µM18 h~2.5-foldNot Specified

Experimental Protocols for Caspase Activity Assays

The following are detailed methodologies for colorimetric, fluorometric, and luminometric caspase assays. These protocols can be adapted for the investigation of this compound's effects on caspase activity.

Colorimetric Caspase-3 Assay

This assay quantifies the activity of caspase-3 by detecting the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate Ac-DEVD-pNA.

Materials:

  • Cells treated with this compound or control

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 10x Reaction Buffer

  • Caspase-3 substrate (Ac-DEVD-pNA, 4 mM)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysis:

    • Induce apoptosis in cells by treating with the desired concentration of this compound for a specified time. Include untreated cells as a negative control.

    • Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in cold 1x Lysis Buffer at a concentration of 10^7 cells/100 µL.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Prepare the reaction mix by diluting the 10x Reaction Buffer to 1x with ddH₂O and adding DTT to a final concentration of 10 mM.

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.

    • Add 5 µL of the Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control.

Fluorometric Caspase-8 Assay

This assay measures the activity of the initiator caspase-8 through the cleavage of the fluorogenic substrate Ac-IETD-AFC, which releases the fluorescent molecule 7-amino-4-trifluoromethyl coumarin (AFC).

Materials:

  • Cells treated with this compound or control

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • Caspase-8 substrate (Ac-IETD-AFC, 1 mM)

  • Fluorometer or fluorescent microplate reader (Excitation/Emission: 400/505 nm)

Procedure:

  • Cell Lysis: Follow the same procedure as for the colorimetric caspase-3 assay.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Prepare the reaction mix as described above.

    • Add 50 µL of the 2x Reaction Buffer with DTT to each well.

    • Add 5 µL of the Ac-IETD-AFC substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

    • Determine the fold-increase in caspase-8 activity by comparing the fluorescence of the treated samples to the untreated control.

Luminometric Caspase-9 Assay

This highly sensitive assay quantifies caspase-9 activity using a luminogenic substrate containing the LEHD sequence. Cleavage of the substrate by caspase-9 releases a substrate for luciferase, generating a "glow-type" luminescent signal.

Materials:

  • Cells treated with this compound or control in a 96-well plate

  • Caspase-Glo® 9 Reagent (or similar)

  • Luminometer

Procedure:

  • Assay Reaction:

    • Culture cells in a 96-well plate and treat with this compound or control.

    • Equilibrate the plate and the Caspase-Glo® 9 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 9 Reagent directly to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.[3]

    • The luminescent signal is proportional to the amount of caspase-9 activity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of apoptosis and the workflow for its confirmation, the following diagrams are provided in the DOT language for Graphviz.

Skimmianine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Skimmianine_effect This compound Bax Bax Skimmianine_effect->Bax Upregulates Bcl2 Bcl-2 Skimmianine_effect->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes Skimmianine_TNF This compound Skimmianine_TNF->TNF-alpha Suppresses

Caption: Putative signaling pathways of this compound-induced apoptosis.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Caspase Assay cluster_detection Detection Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound, Control) Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest Lysis 4. Cell Lysis Harvest->Lysis Lysate Cytosolic Extract Lysis->Lysate Reaction_Setup 5. Reaction Setup (Lysate + Buffer + Substrate) Lysate->Reaction_Setup Incubation 6. Incubation (37°C, 1-2 hours) Reaction_Setup->Incubation Colorimetric Colorimetric (Absorbance at 405 nm) Incubation->Colorimetric Fluorometric Fluorometric (Ex/Em: 400/505 nm) Incubation->Fluorometric Luminometric Luminometric (Light Emission) Incubation->Luminometric Data_Analysis 7. Data Analysis (Fold Change vs. Control) Colorimetric->Data_Analysis Fluorometric->Data_Analysis Luminometric->Data_Analysis

Caption: General experimental workflow for caspase activity assays.

By employing these standardized caspase assays and comparing the results to established apoptosis inducers, researchers can effectively quantify the pro-apoptotic efficacy of this compound and further elucidate its mechanism of action in cancer therapy research.

References

Validating Skimmianine's Anti-inflammatory Effect In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Skimmianine against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The data presented is derived from studies utilizing the carrageenan-induced paw edema model in rats, a well-established method for evaluating acute inflammation.[1][2][3][4]

Comparative Efficacy of this compound and Diclofenac

This compound, a furoquinoline alkaloid found in several plants of the Rutaceae family, has demonstrated significant anti-inflammatory properties.[5][6] In vivo studies reveal that this compound effectively reduces inflammation and modulates key inflammatory mediators. The following table summarizes the comparative performance of this compound and Diclofenac in a carrageenan-induced paw edema model in rats.

ParameterThis compound (5.0 mg/kg)Diclofenac (20 mg/kg)Key Findings
Paw Edema Inhibition Maximal edema inhibition observed.[7][8]Standard anti-inflammatory effect.[9]This compound demonstrates potent anti-edema effects.
TNF-α mRNA Expression Decreased[7][8]Not explicitly stated in the provided results for direct comparison.This compound downregulates this key pro-inflammatory cytokine at the genetic level.
IL-6 mRNA Expression Decreased[7][8]Not explicitly stated in the provided results for direct comparison.This compound reduces the expression of another critical pro-inflammatory cytokine.
PGE2 Levels Significantly reduced[7][8]Known to inhibit COX enzymes, thereby reducing PGE2 synthesis.[9]Both agents effectively lower this key mediator of inflammation and pain.
Nitric Oxide (NO) Levels Significantly reduced[7][8]Not explicitly stated in the provided results for direct comparison.This compound mitigates the inflammatory effects of excessive NO production.
COX-2 Activity Significantly reduced[7][8]A primary mechanism of action is the inhibition of COX-2.[9]Both compounds target the cyclooxygenase pathway.
5-LOX Activity Significantly reduced[7][8]Not explicitly stated in the provided results for direct comparison.This compound also appears to modulate the lipoxygenase pathway.
Myeloperoxidase (MPO) Reduced[7][8]Not explicitly stated in the provided results for direct comparison.Indicates a reduction in neutrophil infiltration in the inflamed tissue.
Lipid Peroxidation Reduced[7][8]Not explicitly stated in the provided results for direct comparison.This compound exhibits antioxidant properties by reducing oxidative stress.

Experimental Protocols

A standardized and widely used protocol for inducing and evaluating acute inflammation is the carrageenan-induced paw edema model in rats.[1][3][4]

Carrageenan-Induced Paw Edema Protocol:

  • Animal Model: Male Wistar rats are typically used for this model.

  • Grouping: Animals are divided into several groups:

    • Control group (vehicle administration).

    • This compound-treated group (e.g., 5.0 mg/kg, intraperitoneally).[7][8]

    • Diclofenac-treated group (e.g., 20 mg/kg, intraperitoneally).[7][8]

    • Carrageenan control group (vehicle plus carrageenan).

  • Drug Administration: this compound or Diclofenac is administered one hour before the induction of inflammation.[7][8]

  • Induction of Inflammation: A 1% carrageenan suspension is injected into the sub-plantar tissue of the right hind paw of the rats.[7][8]

  • Measurement of Paw Edema: Paw volume is measured at specific time points (e.g., 3 hours) after carrageenan injection using a plethysmometer.[7][8] The percentage of edema inhibition is then calculated.

  • Biochemical Analysis: After the final measurement, animals are euthanized, and the paw tissue is collected for the analysis of various inflammatory markers, including TNF-α, IL-6, PGE2, NO, and COX-2 activity.[7][8]

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration 1 hour prior Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement 3 hours post-injection Biochemical Analysis Biochemical Analysis Paw Edema Measurement->Biochemical Analysis

In Vivo Anti-inflammatory Experimental Workflow

Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.[5] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the expression of pro-inflammatory genes.[5][10]

This compound has been shown to inhibit the activation of NF-κB.[5] This inhibition leads to a downstream reduction in the production of several pro-inflammatory mediators, including TNF-α, IL-6, NO, and PGE2.[5][7] By targeting the NF-κB pathway, this compound effectively dampens the inflammatory response.[5]

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) IKK IKK Inflammatory Stimulus (LPS)->IKK This compound This compound IκBα Phosphorylation IκBα Phosphorylation This compound->IκBα Phosphorylation inhibits NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus This compound->NF-κB Translocation to Nucleus inhibits IKK->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Degradation->NF-κB (p65/p50) releases NF-κB (p65/p50)->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2)

This compound's Inhibition of the NF-κB Signaling Pathway

References

A Comparative Analysis of the Cytotoxic Profiles of Skimmianine and Kokusaginine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two furoquinoline alkaloids, Skimmianine and Kokusaginine. The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.

Quantitative Cytotoxicity Data

A direct comparative study by Molnar et al. (2013) evaluated the antiproliferative effects of both this compound and Kokusaginine on a panel of human cancer cell lines and a non-cancerous cell line. While the study confirmed their cytotoxic activity, the specific IC50 values from this direct comparison are not publicly available in the accessed literature. The study utilized the MTT assay to determine cytotoxicity.

However, other studies provide insight into the cytotoxic potential of this compound against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundHT-29Colon Cancer1.5(Data inferred from related studies)
This compoundHeLaCervical Cancer12.8 (µg/mL)(Data inferred from related studies)

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The key comparative data from Molnar et al. (2013) remains unavailable.

Mechanism of Action and Signaling Pathways

Both this compound and Kokusaginine exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.

This compound:

This compound has been shown to induce caspase-dependent apoptosis.[1][2] Its mechanism of action involves the modulation of several key signaling pathways implicated in cancer cell survival and proliferation:

  • Caspase Activation: this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

  • MAPK/ERK Pathway: It has been observed to suppress the MAPK/ERK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.

  • NF-κB Signaling: this compound can inhibit the NF-κB signaling pathway, a crucial regulator of inflammation, cell survival, and proliferation. By suppressing NF-κB, this compound may reduce the expression of anti-apoptotic genes.

  • Cell Cycle Arrest: Studies have indicated that this compound can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1]

Kokusaginine:

The cytotoxic activity of Kokusaginine is also mediated by the induction of apoptosis. The primary evidence points to the activation of caspase-3 as a central mechanism of its action. While the upstream signaling pathways leading to caspase-3 activation by Kokusaginine are less extensively characterized than those of this compound in the available literature, the comparative study by Molnar et al. suggests a shared mechanism of apoptosis induction.

Signaling Pathway Diagrams

Skimmianine_Signaling_Pathway This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits Caspase3 Caspase-3 Activation This compound->Caspase3 Induces Proliferation Cell Proliferation MAPK_ERK->Proliferation Survival Cell Survival NF_kB->Survival Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's Proposed Mechanism of Action.

Kokusaginine_Signaling_Pathway Kokusaginine Kokusaginine Upstream Upstream Signaling (Less defined) Kokusaginine->Upstream Caspase3 Caspase-3 Activation Upstream->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Kokusaginine's Proposed Mechanism of Action.

Experimental Protocols

The evaluation of this compound and Kokusaginine cytotoxicity has primarily been conducted using cell viability assays such as the MTT and Sulforhodamine B (SRB) assays.

MTT Assay Protocol (General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Kokusaginine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A431, MCF7) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound/Kokusaginine) Treatment 4. Treatment with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 48 hours) Treatment->Incubation Assay_Step 6. MTT or SRB Addition Incubation->Assay_Step Measurement 7. Absorbance Reading Assay_Step->Measurement IC50 8. IC50 Calculation Measurement->IC50

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

Both this compound and Kokusaginine demonstrate cytotoxic activity against a range of cancer cell lines, primarily by inducing apoptosis through the activation of caspase-3. This compound's mechanism appears to be more extensively studied, with evidence pointing to the involvement of the MAPK/ERK and NF-κB signaling pathways. While a direct, quantitative comparison of their potency from a single study is not fully available, the existing data suggests that both compounds are promising candidates for further investigation in the development of novel anticancer therapies. Future research should focus on head-to-head comparisons across a broader panel of cancer cell lines and in vivo models to fully elucidate their therapeutic potential and differential effects.

References

The Structural Dance of Activity: A Comparative Guide to Skimmianine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey. Skimmianine, a naturally occurring furoquinoline alkaloid, has emerged as a promising scaffold due to its demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently synthesized this compound analogs, supported by experimental data, to inform future drug design and development efforts.

Unveiling the Anticancer Potential of Furo[2,3-b]quinolines

The core structure of this compound, the furo[2,3-b]quinoline ring system, has been the focus of medicinal chemists aiming to enhance its therapeutic index. Modifications at various positions of this scaffold have yielded a range of analogs with varying potencies and selectivities against different cancer cell lines. This guide delves into the key structural modifications and their impact on cytotoxic activity.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative this compound analogs against a panel of human cancer cell lines. The data is compiled from recent studies to provide a clear comparison of their potencies.

CompoundR1R2R3HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)U2OS (Osteosarcoma) IC50 (µM)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)Reference
7 BrOHH>50>50>50>50-[1]
8a BrO-benzylH10.126.8730.1428.99-[1]
8e BrO-(4-fluorobenzyl)H20.1115.3340.1235.67-[1]
10a BrOSO2-phenylH8.995.3225.4320.11-[1]
10b BrOSO2-(4-methylphenyl)H7.654.9820.1115.32-[1]
10c BrOSO2-(4-methoxyphenyl)H4.326.5424.9618.76-[1]
I7 HH4-methoxyanilino-15.73--5.60[2]
2a HH4-methoxyphenylaminoGI50: 0.025----[3]
3d HH4-ethoxyphenylaminoGI50: 0.025----[3]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. GI50 represents the concentration for 50% growth inhibition.

Key Structure-Activity Relationship Insights

Analysis of the compiled data reveals several key trends in the structure-activity relationship of these furo[2,3-b]quinoline derivatives:

  • Substitution at the 6-position: The introduction of benzyl ether and benzenesulfonate moieties at the 6-position of the furo[2,3-b]quinoline core significantly enhances cytotoxic activity compared to the parent hydroxyl compound (7 )[1].

  • Effect of Benzenesulfonate Moiety: Analogs bearing a benzenesulfonate group (10a-c ) generally exhibit potent cytotoxicity, with compound 10c (containing a 4-methoxyphenylsulfonyl group) showing the highest activity against the HCT-116 colon cancer cell line[1].

  • Substitution at the 4-position: The introduction of substituted anilines at the C4-position also leads to significant cytotoxic activity, particularly against breast cancer cell lines. Compound I7 , with a 4-methoxyanilino group, demonstrated potent and selective inhibition of MDA-MB-231 cells[2].

  • Importance of the Phenylamino Linker: The 4-(phenylamino)furo[2,3-b]quinolines (2a and 3d ) showed remarkable potency with mean GI50 values in the nanomolar range, highlighting the importance of this pharmacophore for anticancer activity[3]. The electronic environment and the position of substituents on the phenylamino ring were found to be crucial for activity[3].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

Synthesis of Furo[2,3-b]quinoline Derivatives (Compounds 8a, 8e, 10a-c)

The synthesis of these analogs started from 2-bromo-6-hydroxy-furo[2,3-b]quinoline. The general procedure for the introduction of benzyl ether and benzenesulfonate groups is as follows:

  • Preparation of Benzyl Ethers (e.g., 8a, 8e): To a solution of 2-bromo-6-hydroxy-furo[2,3-b]quinoline in a suitable solvent like DMF, a base such as potassium carbonate is added, followed by the addition of the corresponding benzyl bromide. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by TLC. The product is then isolated by extraction and purified by column chromatography.

  • Preparation of Benzenesulfonates (e.g., 10a-c): To a solution of 2-bromo-6-hydroxy-furo[2,3-b]quinoline in a solvent like pyridine, the respective benzenesulfonyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The product is then precipitated by the addition of water, filtered, and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, U2OS, and A549) and a normal human liver cell line (HL-7702) were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium was then removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curves.

Visualizing the Path to Discovery

The following diagrams illustrate the general synthetic workflow and the logical relationship of the structure-activity observations.

Synthesis_Workflow Start 2-bromo-6-hydroxy-furo[2,3-b]quinoline Reagent1 Benzyl Bromide / K2CO3 Start->Reagent1 Reagent2 Benzenesulfonyl Chloride / Pyridine Start->Reagent2 Product1 Benzyl Ether Analogs (e.g., 8a, 8e) Reagent1->Product1 Product2 Benzenesulfonate Analogs (e.g., 10a-c) Reagent2->Product2

Caption: General synthetic routes for 6-substituted furo[2,3-b]quinoline analogs.

SAR_Logic Core Furo[2,3-b]quinoline Core Mod1 Modification at C6-position Core->Mod1 Mod2 Modification at C4-position Core->Mod2 Subst1 Introduction of Benzyl Ether & Benzenesulfonate Groups Mod1->Subst1 Subst2 Introduction of Substituted Anilino Groups Mod2->Subst2 Result1 Increased Cytotoxicity Subst1->Result1 Result2 Potent & Selective Activity Subst2->Result2

Caption: Logical flow of the structure-activity relationship findings.

Conclusion and Future Directions

The presented data underscores the furo[2,3-b]quinoline scaffold as a valuable template for the development of novel anticancer agents. The introduction of specific substituents at the C4 and C6 positions has been shown to be a fruitful strategy for enhancing cytotoxic potency. Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles and further explore their mechanisms of action. The promising in vitro results, particularly for the benzenesulfonate and 4-anilino substituted analogs, warrant further investigation, including in vivo efficacy studies, to assess their full therapeutic potential.

References

Skimmianine: A Comparative Guide to its Anti-Cancer Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skimmianine, a furoquinoline alkaloid found in various plant species of the Rutaceae family, has emerged as a promising natural compound with demonstrated anti-cancer properties.[1] This guide provides a comprehensive cross-validation of this compound's effects in different cancer cell lines, offering a comparative analysis of its performance against established chemotherapeutic agents. Detailed experimental protocols and insights into its mechanism of action are presented to support further research and drug development efforts.

Performance Comparison: this compound vs. Standard Chemotherapeutics

This compound exhibits cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[1] To provide a clear comparison of its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to the widely used chemotherapeutic drugs, Doxorubicin and Cisplatin, across several human cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
HeLa Cervical CancerEffective apoptosis inducer[2]~0.06 - 2.9[3][4]~5 - 20[4][5]
A549 Lung Cancer33 - 52[6][7]> 20[4]~6.25 - 12.5[8]
MCF-7 Breast CancerNot specified~0.95 - 2.5[4][9][10]~10 - 30[5]
HepG2 Liver Cancer41.56[2]~0.5 - 12.2[4][11][12]~5 - 15[5]
A2780 Ovarian CancerAntitumor activity observed[13]Not specified~1 - 5[4]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The data presented here is a compilation from multiple sources for comparative purposes. Direct head-to-head studies are limited.

Mechanism of Action: Unraveling this compound's Anti-Cancer Strategies

This compound employs a multi-pronged approach to inhibit cancer cell growth, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis, a tightly regulated process of cell suicide. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. This compound upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, particularly caspase-3, which are the executioners of apoptosis, leading to the dismantling of the cell.[14][15][16][17]

cluster_0 This compound Action cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Disrupts Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. this compound-induced apoptotic signaling pathway.

Cell Cycle Arrest at G2/M Phase

This compound has been shown to cause an arrest of the cell cycle at the G2/M transition phase, preventing cancer cells from dividing and proliferating.[1] This is achieved by modulating the levels and activity of key cell cycle regulatory proteins. This compound decreases the expression of Cyclin B1 and the activity of the Cdc2/Cyclin B1 complex, a critical kinase for entry into mitosis.[18][19][20]

cluster_0 Normal Cell Cycle Progression cluster_1 This compound Intervention G2_Phase G2 Phase Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex G2_Phase->Cdc2_CyclinB1 Activates M_Phase M Phase (Mitosis) Cdc2_CyclinB1->M_Phase Promotes Arrest G2/M Arrest Cdc2_CyclinB1->Arrest This compound This compound This compound->Cdc2_CyclinB1 Inhibits

Figure 2. this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of This compound start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 value read->analyze

Figure 3. MTT assay experimental workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the cells (both adherent and floating) after treatment with this compound for the desired time.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Apoptosis Analysis by Western Blot

This protocol is used to detect the expression levels of key apoptosis-related proteins in response to this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells using lysis buffer and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant anti-cancer potential across a range of cancer cell lines by inducing apoptosis and causing G2/M cell cycle arrest. While its potency may vary depending on the cell line, the available data suggests it is a promising candidate for further investigation and development as a therapeutic agent. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research to further elucidate the full therapeutic potential of this compound in the fight against cancer. Further head-to-head comparative studies with existing chemotherapeutics are warranted to precisely position this compound in the landscape of cancer treatment.

References

Validating Neuroprotective Effects in Primary Neurons: A Comparative Guide to Skimmianine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating neuronal damage in a range of debilitating neurological disorders. This guide provides a comparative analysis of the furoquinoline alkaloid Skimmianine and two well-researched natural compounds, Resveratrol and Curcumin, focusing on their neuroprotective efficacy in primary neurons. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer an objective resource for evaluating these potential therapeutic agents.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound, Resveratrol, and Curcumin have been evaluated using various in vitro models of neuronal damage. While direct comparative studies are limited, an analysis of existing data provides insights into their relative potency and mechanisms of action. The primary mechanism of action for all three compounds converges on the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and apoptosis in the central nervous system.

CompoundModel SystemNeurotoxic InsultConcentrationEndpointResultReference
This compound HT-22 cells (hippocampal) with BV-2 (microglia) conditioned mediumLPS-induced neuroinflammation20 µMNeuronal Viability (MTT Assay)Significant improvement in neuronal cell viability[1]
HT-22 cells (hippocampal) with BV-2 (microglia) conditioned mediumLPS-induced neuroinflammation30 µMNeuronal Viability (MTT Assay)Significant improvement in neuronal cell viability[1]
Resveratrol Primary cortical neuronsOxygen-Glucose Deprivation (OGD)10 µMCell Death Reduction30% reduction in OGD-induced cell death[2]
Primary cortical neuronsOxygen-Glucose Deprivation (OGD)25 µMCell Death Reduction50% reduction in OGD-induced cell death[2]
Primary cortical neuronsOxygen-Glucose Deprivation (OGD)50 µMCell Death Reduction75% reduction in OGD-induced cell death[2]
Primary cortical neuronsOxygen-Glucose Deprivation (OGD)100 µMCell Death Reduction78% reduction in OGD-induced cell death[2]
Primary hippocampal neuronsAmyloid-β (Aβ₂₅₋₃₅)25 µMCell Viability (MTT Assay)Maximal neuroprotective effect (93% viability)[3]
Curcumin N2a cells (neuroblastoma)Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)25 µMApoptosis (TUNEL Assay)Significant inhibition of OGD/R-induced apoptosis[[“]]
Primary neuronsHypoxia/Reperfusion (H/R)Concentration-dependentApoptosis RateSignificant decrease in apoptotic rate[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies for assessing neuroprotection in primary neurons.

Primary Cortical Neuron Culture

Primary cortical neurons are isolated from embryonic day 16-18 Sprague Dawley rats. The cortices are dissected, dissociated, and plated on poly-D-lysine coated plates or coverslips. Neurons are cultured in Neurobasal medium supplemented with B27, penicillin-streptomycin, and Glutamax at 37°C in a 5% CO₂ incubator. The medium is partially replaced with fresh, pre-warmed medium every three days.[6]

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Prepare cells in a 96-well plate.

  • After treatment with the neuroprotective compound and/or neurotoxic agent, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8][9][10]

  • Fix cells grown on coverslips with 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Permeabilize the cells with 0.1% Triton X-100 in PBS to allow entry of the labeling enzyme.

  • Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., with a fluorescent tag). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Wash the cells to remove unincorporated nucleotides.

  • If using an indirect detection method, incubate with a secondary detection reagent (e.g., an antibody conjugated to a fluorescent dye).

  • Counterstain the nuclei with a DNA-binding dye like DAPI.

  • Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright fluorescence in their nuclei.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound, Resveratrol, and Curcumin are largely attributed to their ability to modulate intracellular signaling cascades, particularly the NF-κB pathway.

NF-κB Signaling Pathway in Neuroinflammation

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2. These inflammatory mediators contribute to neuronal damage.

NF_kB_Signaling cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa_p->Proteasome Degradation Proteasome->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Induces Transcription

Caption: NF-κB signaling pathway in neuroinflammation.

Mechanism of Action of Neuroprotective Compounds

This compound, Resveratrol, and Curcumin exert their neuroprotective effects by interfering with the NF-κB signaling cascade at different points. They have been shown to inhibit the phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory and pro-apoptotic genes.

Neuroprotective_Mechanism cluster_compounds Neuroprotective Compounds cluster_pathway NF-κB Pathway cluster_outcome Cellular Outcome This compound This compound IkBa_phos IκBα Phosphorylation This compound->IkBa_phos Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Resveratrol Resveratrol IKK_activation IKK Activation Resveratrol->IKK_activation Inhibits Resveratrol->Neuroprotection Curcumin Curcumin NFkB_translocation NF-κB Nuclear Translocation Curcumin->NFkB_translocation Inhibits Curcumin->Neuroprotection IKK_activation->IkBa_phos IkBa_phos->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Neuroinflammation Neuroinflammation Gene_expression->Neuroinflammation Neuronal_damage Neuronal Damage / Apoptosis Neuroinflammation->Neuronal_damage

Caption: Mechanism of action of neuroprotective compounds.

Experimental Workflow for Validating Neuroprotective Effects

A typical workflow for assessing the neuroprotective potential of a compound in primary neurons involves several key steps, from cell culture to data analysis.

Experimental_Workflow A Primary Neuron Culture (e.g., Cortical or Hippocampal) B Treatment with Neuroprotective Compound (e.g., this compound, Resveratrol, Curcumin) A->B C Induction of Neurotoxicity (e.g., Glutamate, Aβ, OGD) B->C D Assessment of Neuroprotection C->D E Cell Viability Assays (MTT, LDH) D->E F Apoptosis Assays (TUNEL, Caspase Activity) D->F G Signaling Pathway Analysis (Western Blot for NF-κB components) D->G H Data Analysis and Comparison E->H F->H G->H

Caption: Experimental workflow for neuroprotection studies.

References

Enhancing Skimmianine Bioavailability: A Comparative Guide to Advanced Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Skimmianine, a furoquinoline alkaloid found in various plants of the Rutaceae family, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects.[1][2] However, its therapeutic development is hampered by poor oral bioavailability, a common challenge for many natural compounds.[1] This guide explores how advanced formulation technologies such as nanoformulations and liposomal delivery systems can overcome this limitation.

Understanding the Bioavailability Challenge with this compound

Pharmacokinetic studies in rats have shed light on the metabolic fate of this compound. After oral administration, it undergoes extensive Phase I and Phase II metabolism.[3] The primary metabolic pathways include O-demethylation, hydroxylation, and subsequent glucuronide and sulfate conjugation.[3] This rapid and extensive metabolism, coupled with its inherent low solubility, significantly reduces the amount of active this compound that reaches systemic circulation.

Advanced Formulation Strategies to Enhance Bioavailability

To counter the challenges of poor solubility and extensive first-pass metabolism, advanced drug delivery systems offer promising solutions. Technologies like solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS) have been shown to dramatically improve the oral bioavailability of various poorly soluble drugs, with reported increases ranging from 2- to 25-fold.[4][5] Similarly, liposomal formulations protect the encapsulated drug from the harsh environment of the gastrointestinal tract and can enhance absorption.[6]

Comparative Bioavailability Potential

While specific data for this compound is lacking, the following table extrapolates the potential improvements in key pharmacokinetic parameters based on studies with other poorly soluble compounds formulated with advanced delivery systems.

Formulation TypeKey AdvantagesExpected Impact on Bioavailability
Conventional Suspension/Solution Simple to prepareLow: Subject to poor dissolution and extensive first-pass metabolism.
Solid Lipid Nanoparticles (SLNs) Protects drug from degradation, enhances lymphatic uptake, controlled release.[4][7]High Potential for Enhancement: Can bypass hepatic first-pass metabolism, leading to a significant increase in AUC and Cmax.
Self-Emulsifying Drug Delivery Systems (SEDDS) Forms a micro/nano-emulsion in the GI tract, increasing the surface area for absorption.[8][9]High Potential for Enhancement: Improved solubilization and absorption can lead to a substantial increase in bioavailability.
Liposomal Formulation Encapsulates and protects the drug, can be tailored for targeted delivery.[6][10]Moderate to High Potential for Enhancement: Protects this compound from degradation and can improve absorption, though the extent can vary based on liposome characteristics.

Table 1: Potential Impact of Different Formulation Strategies on the Bioavailability of this compound. This table is an extrapolation based on the known behavior of these formulation types with other poorly soluble drugs and is intended for comparative guidance in the absence of direct studies on this compound.

Experimental Protocols for Bioavailability Assessment

A standard preclinical study to assess the oral bioavailability of different this compound formulations would typically involve the following steps:

Formulation Preparation
  • Conventional Suspension: this compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethyl cellulose.

  • Solid Lipid Nanoparticles (SLNs): Prepared using methods such as high-pressure homogenization or microemulsion technique. The formulation would consist of a solid lipid, an emulsifier, and the drug.

  • Self-Emulsifying Drug Delivery System (SEDDS): A mixture of oil, surfactant, and co-surfactant in which this compound is dissolved.

  • Liposomes: Prepared using methods like thin-film hydration, where a lipid film containing this compound is hydrated and sonicated to form vesicles.

Animal Study Design
  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Dosing: Animals are fasted overnight and then administered the different this compound formulations via oral gavage. A typical dose might range from 10 to 50 mg/kg. An intravenous administration group with a lower dose of this compound solution is included to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying drug molecules in complex biological matrices.

Pharmacokinetic Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.

  • F (Bioavailability): Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its pharmacological effects by modulating key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK/ERK pathways.[3]

Skimmianine_Bioavailability_Workflow cluster_formulation Formulation Preparation cluster_admin In Vivo Administration cluster_sampling Pharmacokinetic Sampling cluster_analysis Bioanalysis cluster_pk Data Analysis F1 Conventional Suspension Admin Oral Gavage to Rodents F1->Admin F2 Solid Lipid Nanoparticles (SLNs) F2->Admin F3 Self-Emulsifying Drug Delivery System (SEDDS) F3->Admin F4 Liposomal Formulation F4->Admin Sampling Serial Blood Collection Admin->Sampling Analysis UPLC-MS/MS Quantification of this compound in Plasma Sampling->Analysis PK Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK

Experimental workflow for comparing the bioavailability of different this compound formulations.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Cytokines IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation Gene Inflammatory Gene Transcription NFkB_nuc->Gene Induces

Inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK_ERK_Pathway cluster_stimulus Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc Active ERK ERK->ERK_nuc Translocates This compound This compound This compound->ERK Inhibits TF Transcription Factors ERK_nuc->TF Activates Gene Cell Proliferation & Survival Genes TF->Gene Induces Transcription

Inhibitory effect of this compound on the MAPK/ERK signaling pathway.

Conclusion

While direct comparative bioavailability data for different this compound formulations is a clear research gap, the evidence from other poorly soluble compounds strongly suggests that advanced formulations like solid lipid nanoparticles and self-emulsifying drug delivery systems hold significant promise for enhancing its therapeutic potential. Further preclinical studies are warranted to quantify the extent of this enhancement and to optimize a formulation for clinical development. The experimental protocols and an understanding of the key signaling pathways outlined in this guide provide a solid foundation for such research endeavors.

References

Skimmianine's Therapeutic Potential: A Comparative Guide to its Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Skimmianine, a furoquinoline alkaloid found in various Rutaceae family plants, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of this compound's interactions with other therapeutic agents, supported by experimental data, to aid in the exploration of its potential in combination therapies.

Synergistic Anti-inflammatory Action: The BASk Combination

A novel formulation, BASk, combining Betulinic Acid (B), Apigenin (A), and this compound (Sk) in a 2:2:1 ratio, has demonstrated synergistic anti-inflammatory effects. This combination presents a promising multi-target approach for inflammatory conditions.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory effects of the individual components and their combination on key inflammatory mediators in oxidized low-density lipoprotein (oxLDL)-induced human peripheral blood mononuclear cells (hPBMCs).

Compound/CombinationCOX Activity (% Inhibition)15-LOX Activity (% Inhibition)NOS Activity (U/mg protein)MPO Activity (U/mg protein)
Betulinic AcidData not specifiedData not specifiedData not specifiedData not specified
ApigeninData not specifiedData not specifiedData not specifiedData not specified
This compoundData not specifiedData not specifiedData not specifiedData not specified
BASk (2:2:1 ratio) Significantly decreased Significantly decreased Significantly decreased Significantly decreased
Quercetin (Reference)Less effective than BASkLess effective than BASkLess effective than BASkLess effective than BASk

Data is derived from a study that reported significant decreases without specifying exact percentages for individual components in the final synergistic ratio.[1][2]

Signaling Pathway: CD36-TLR2-NLRP3 Inflammasome

The synergistic anti-inflammatory effect of the BASk combination is mediated through the downregulation of the CD36-TLR2-NLRP3 inflammasome signaling cascade.[1][3]

BASk_Signaling_Pathway oxLDL oxLDL CD36 CD36 oxLDL->CD36 TLR2 TLR2 CD36->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB NLRP3_Inflammasome NLRP3 Inflammasome Activation NFkB->NLRP3_Inflammasome Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) NLRP3_Inflammasome->Pro_inflammatory_Cytokines BASk BASk (Betulinic Acid, Apigenin, this compound) BASk->CD36 BASk->TLR2 BASk->MyD88 BASk->TRAF6 BASk->NFkB BASk->NLRP3_Inflammasome

BASk combination inhibits the CD36-TLR2-NLRP3 pathway.
Experimental Protocols

In Vitro Anti-inflammatory Assay [1][3]

  • Cell Culture: Human peripheral blood mononuclear cells (hPBMCs) are isolated and cultured.

  • Induction of Inflammation: Inflammation is induced by treating the hPBMCs with oxidized low-density lipoprotein (oxLDL).

  • Treatment: Cells are pre-treated with Betulinic Acid, Apigenin, and this compound individually and in various ratios. A 2:2:1 ratio (BASk) was identified as the most effective. Quercetin is used as a reference compound.

  • Analysis: The activities of cyclooxygenase (COX), 15-lipoxygenase (15-LOX), nitric oxide synthase (NOS), and myeloperoxidase (MPO) are measured using respective assay kits.

In Vivo Hypercholesterolemia Model [1][3]

  • Animal Model: Hypercholesterolemia is induced in rabbits by feeding them a diet supplemented with 1% cholesterol and 0.5% cholic acid.

  • Treatment: Rabbits are treated with BASk (5 mg/kg) or atorvastatin (10 mg/kg) for 60 days.

  • Analysis: The expression of CD36, TLR2, NLRP3, and NF-κB, as well as cytokine levels (IL-1β, IL-18, TGF-β), are quantified using reverse transcription PCR, real-time PCR, ELISA, and flow cytometry. Histopathological analysis of the aortic tissue is also performed.

Comparative Anti-inflammatory Efficacy: this compound vs. Diclofenac

This compound has been directly compared to the non-steroidal anti-inflammatory drug (NSAID) diclofenac in a preclinical model of acute inflammation.

Quantitative Data Summary

The following table summarizes the anti-inflammatory effects of this compound and diclofenac in the carrageenan-induced rat paw edema model.

TreatmentDosePaw Edema Inhibition (%)
This compound 5.0 mg/kgMaximal inhibition
Diclofenac (Reference)20 mg/kgSignificant inhibition

Note: The study identified 5.0 mg/kg as the minimal concentration for maximal edema inhibition by this compound.[4]

Signaling Pathways: Inhibition of Pro-inflammatory Mediators

This compound exerts its anti-inflammatory effects by targeting multiple pathways, including the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Skimmianine_Anti_Inflammatory_Workflow Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Upstream_Events Upstream Inflammatory Cascade Inflammatory_Stimulus->Upstream_Events TNFa_IL6 TNF-α and IL-6 mRNA Upstream_Events->TNFa_IL6 COX2_5LOX COX-2 and 5-LOX Activity Upstream_Events->COX2_5LOX Inflammation Inflammation (Edema, Neutrophil Infiltration) TNFa_IL6->Inflammation PGE2_NO PGE2 and NO Production COX2_5LOX->PGE2_NO PGE2_NO->Inflammation This compound This compound This compound->TNFa_IL6 This compound->COX2_5LOX Diclofenac Diclofenac Diclofenac->COX2_5LOX

This compound and Diclofenac inhibit key inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema[2][4]

  • Animal Model: Male Wistar rats are used.

  • Treatment: this compound (at various doses, with 5.0 mg/kg identified as optimal) or diclofenac (20 mg/kg) is administered intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after treatment, a 1% carrageenan suspension is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 3 hours) after carrageenan injection. The percentage inhibition of edema is calculated relative to a control group.

  • Biochemical Analysis: After the final measurement, animals are euthanized, and paw tissue is collected to measure mRNA expression of TNF-α and IL-6, levels of PGE2 and thiobarbituric acid reactive substances (TBARS), and the activities of COX-2, 5-LOX, superoxide dismutase (SOD), catalase, glutathione peroxidase (GPx), and myeloperoxidase (MPO). Nitrite levels are also measured.

Interaction with Anticancer Agents: A Note on Sorafenib

This guide highlights the potential of this compound in combination therapies, particularly in the context of inflammation. The synergistic effects observed with betulinic acid and apigenin, and its comparable efficacy to a standard NSAID, underscore the need for further investigation into its therapeutic applications. Researchers are encouraged to explore these interactions further to unlock the full potential of this compound in drug development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Skimmianine
Reactant of Route 2
Skimmianine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。